molecular formula C8H7BrN2O B6281962 3-bromo-1-methyl-1H-indazol-4-ol CAS No. 1781821-06-4

3-bromo-1-methyl-1H-indazol-4-ol

Número de catálogo: B6281962
Número CAS: 1781821-06-4
Peso molecular: 227.1
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Bromo-1-methyl-1H-indazol-4-ol (CAS: 1781821-06-4) is a brominated indazole derivative of significant interest in medicinal and synthetic chemistry. With a molecular formula of C 8 H 7 BrN 2 O and a molecular weight of 227.06 g/mol, this compound serves as a versatile chemical intermediate . The indazole scaffold is a privileged structure in pharmacology, known for its presence in a broad spectrum of biologically active molecules and approved drugs . This core structure is associated with diverse activities, including use as anti-cancer agents, selective enzyme inhibitors, and anti-inflammatory drugs . Specifically, this bromo-substituted indazole is a valuable building block for the synthesis of more complex molecules. The bromine atom at the 3-position offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to explore diverse chemical space . The presence of both the bromine and hydroxyl functional groups on the indazole core makes it a particularly useful precursor in the development of novel therapeutic candidates, especially in the fields of kinase inhibition and oncology research . As a solid, the compound should be stored sealed in a dry environment at 2-8°C to ensure stability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Propiedades

Número CAS

1781821-06-4

Fórmula molecular

C8H7BrN2O

Peso molecular

227.1

Pureza

95

Origen del producto

United States
Foundational & Exploratory

3-bromo-1-methyl-1H-indazol-4-ol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1781821-06-4 | Molecular Weight: 227.06 g/mol [1][2]

Executive Summary

3-Bromo-1-methyl-1H-indazol-4-ol is a high-value heterocyclic intermediate used primarily in the discovery of small-molecule kinase inhibitors.[1] As a functionalized indazole scaffold, it offers two distinct vectors for chemical diversification: the C3-bromide (amenable to transition-metal catalyzed cross-couplings) and the C4-hydroxyl (suitable for etherification or acylation).[1] This dual-handle architecture makes it a critical building block for Fragment-Based Drug Discovery (FBDD), particularly in targeting FGFR, VEGFR, and other tyrosine kinases where the indazole core mimics the adenine moiety of ATP.[1]

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthetic routes, reactivity profiles, and safety protocols for laboratory handling.

Chemical Identity & Physicochemical Properties[1][3][4][5][6]

The following data establishes the baseline identity for 3-Bromo-1-methyl-1H-indazol-4-ol . Researchers should verify incoming lots against these specifications.

ParameterSpecification
CAS Number 1781821-06-4
IUPAC Name 3-bromo-1-methylindazol-4-ol
Molecular Formula C₈H₇BrN₂O
Molecular Weight 227.06 g/mol
Exact Mass 225.9742 Da
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Calculated) ~9.2 (Phenolic OH)
LogP (Calculated) ~2.2
SMILES CN1N=C(Br)C2=C1C=CC=C2O
InChI Key SVUYERHMPBGENR-UHFFFAOYSA-N

Synthetic Pathways & Experimental Protocol

The synthesis of 3-bromo-1-methyl-1H-indazol-4-ol generally follows a Late-Stage Bromination strategy.[1] This approach is preferred over early-stage bromination to avoid regioisomeric mixtures during the N-methylation step.[1]

Retrosynthetic Analysis

The most robust pathway involves the construction of the 1-methyl-1H-indazol-4-ol core followed by electrophilic aromatic substitution (bromination) at the C3 position.[1]

SynthesisPath Start 1-Methyl-1H-indazol-4-ol (Precursor) Product 3-Bromo-1-methyl-1H-indazol-4-ol (Target) Start->Product Electrophilic Bromination (C3) Reagent N-Bromosuccinimide (NBS) DMF or MeCN Reagent->Product

Figure 1: Strategic synthesis via C3-bromination of the methylated indazole core.[1]

Detailed Experimental Protocol

Objective: Synthesis of 3-bromo-1-methyl-1H-indazol-4-ol from 1-methyl-1H-indazol-4-ol.

Reagents:

  • Starting Material: 1-Methyl-1H-indazol-4-ol (1.0 equiv)[1]

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)[1]

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)[1]

  • Quench: Sodium Thiosulfate (aq), Water

Procedure:

  • Dissolution: Charge a round-bottom flask with 1-Methyl-1H-indazol-4-ol (10 mmol) and anhydrous DMF (50 mL). Stir until fully dissolved.

  • Bromination: Cool the solution to 0°C in an ice bath. Add NBS (10.5 mmol) portion-wise over 15 minutes to control the exotherm.

    • Note: Indazoles are highly reactive at the C3 position; maintaining low temperature prevents over-bromination or degradation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor reaction progress via LC-MS or TLC (Eluent: 50% EtOAc/Hexanes).

    • Endpoint: Disappearance of starting material (m/z ~148) and appearance of product (m/z ~227/229 doublet).

  • Workup: Pour the reaction mixture into ice-cold water (200 mL). If a precipitate forms, filter the solid. If not, extract with Ethyl Acetate (3 x 50 mL).

  • Wash: Wash the organic layer with saturated Na₂S₂O₃ (to remove excess bromine/NBS) followed by brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify the crude residue via flash column chromatography (SiO₂, Gradient: 0-40% EtOAc in Hexanes) to yield the title compound.

Reactivity Profile & Functionalization[1]

This compound acts as a bifunctional scaffold. The chemical orthogonality between the aryl bromide and the phenol allows for sequential functionalization, critical for Structure-Activity Relationship (SAR) studies.

Reactivity Logic
  • C3-Bromide (Electrophile): The C3 position is activated for Palladium-catalyzed cross-coupling reactions.[1] It is sterically accessible and electronically favorable for oxidative addition.

  • C4-Hydroxyl (Nucleophile): The phenol moiety is acidic (pKa ~9.2) and can be selectively alkylated or acylated to tune solubility and potency.

Reactivity Core 3-Bromo-1-methyl-1H-indazol-4-ol (CAS: 1781821-06-4) Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki C3-Br Reactivity Sonogashira Sonogashira Coupling (Alkyne, Cu/Pd cat.) Core->Sonogashira C3-Br Reactivity Ether Ether Synthesis (R-X, K2CO3 or Mitsunobu) Core->Ether C4-OH Reactivity Biaryl 3-Aryl-1-methyl-indazol-4-ol (Kinase Hinge Binder) Suzuki->Biaryl Alkyne 3-Alkynyl-indazol-4-ol (Rigid Linker) Sonogashira->Alkyne Alkoxy 3-Bromo-4-alkoxy-indazole (Solubility/Selectivity) Ether->Alkoxy

Figure 2: Divergent synthesis pathways utilizing the C3 and C4 handles.[1]

Critical Optimization Tips
  • Protecting Group Strategy: If modifying the C3 position first via Suzuki coupling, the C4-hydroxyl may require protection (e.g., as a TBS ether or MOM ether) to prevent catalyst poisoning or side reactions, although many modern catalysts tolerate free phenols.

  • Regioselectivity: The N1-methyl group is stable.[1] However, harsh acidic conditions (e.g., HBr/AcOH) should be avoided to prevent demethylation or migration.

Applications in Drug Discovery[1][5]

3-Bromo-1-methyl-1H-indazol-4-ol is predominantly utilized in the development of Type I and Type II Kinase Inhibitors .[1]

  • FGFR/VEGFR Inhibitors: The indazole nitrogen (N2) often serves as a hydrogen bond acceptor for the kinase hinge region. The C3 substituent projects into the hydrophobic pocket, while the C4-substituent (often an ether-linked solubilizing group) extends towards the solvent front.[1]

  • PROTAC Linkers: The C4-hydroxyl provides a convenient attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs), allowing the recruitment of E3 ligases while maintaining the warhead's affinity for the target protein.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this intermediate may be limited, it should be handled with the standard precautions for halogenated heteroaromatics.

Hazard ClassStatementPrecaution
Acute Toxicity H302: Harmful if swallowed.[1]Do not eat, drink, or smoke when using.[3]
Skin Irritation H315: Causes skin irritation.[3]Wear nitrile gloves and lab coat.
Eye Irritation H319: Causes serious eye irritation.[3]Wear safety goggles/face shield.
STOT-SE H335: May cause respiratory irritation.[1][3]Handle in a certified chemical fume hood.

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination over long periods.

References

  • Chemical Identity & CAS Verification

    • 3-Bromo-1-methyl-1H-indazol-4-ol Product Page. 001Chemical.[1] Retrieved from [Link]

    • PubChemLite Compound Summary. University of Luxembourg.[4] Retrieved from [Link] (Search Term: 3-bromo-1-methyl-1H-indazol-4-ol)[1]

  • Synthetic Methodology (Indazole Bromination)
  • Commercial Availability & Properties

Sources

Predictive and Empirical Solubility Profiling of 3-Bromo-1-methyl-1H-indazol-4-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the preformulation phase of drug development, understanding the solubility profile of an Active Pharmaceutical Ingredient (API) or a critical synthetic intermediate is paramount. 3-Bromo-1-methyl-1H-indazol-4-ol (CAS: 1781821-06-4)[1] is a highly functionalized heterocyclic building block. Its unique structural motif—combining a lipophilic halogen, a methylated indazole core, and a hydrogen-bonding hydroxyl group—creates a complex solvation landscape.

This technical whitepaper provides a comprehensive framework for predicting and empirically validating the solubility profile of 3-bromo-1-methyl-1H-indazol-4-ol in various organic solvents. By leveraging Hansen Solubility Parameters (HSP) and a self-validating thermodynamic shake-flask protocol, researchers can rationally select solvent systems for crystallization, purification, and downstream formulation.

Mechanistic Foundations of Indazole Solvation

To predict the solubility of 3-bromo-1-methyl-1H-indazol-4-ol, we must deconstruct its molecular architecture. The indazole core is a planar, bicyclic aromatic system that exhibits strong dispersion interactions and limited intrinsic aqueous solubility[2].

However, the specific substitutions on this molecule drastically alter its physical chemistry:

  • N1-Methylation: Unlike 1H-indazole, the N1 position is methylated. This removes a critical hydrogen-bond donor, lowering the crystal lattice energy and increasing overall lipophilicity and solubility in non-polar organic solvents.

  • C3-Bromination: The heavy bromine atom increases the molecular weight (227.06 g/mol )[1] and enhances dispersion forces (

    
    ). It also introduces a highly polarizable electron cloud, which interacts favorably with halogenated solvents and aromatic hydrocarbons.
    
  • C4-Hydroxyl Group: This functional group acts as both a hydrogen-bond donor and acceptor (

    
    ). It drives the molecule's affinity for polar protic (e.g., ethanol) and polar aprotic (e.g., DMSO, DMF) solvents.
    
Hansen Solubility Parameters (HSP)

In modern drug development, the initial evaluation of insoluble molecules is performed using Hansen Solubility Parameters (HSP)[3]. HSP divides the total cohesive energy of a liquid into three distinct intermolecular interactions:

  • 
     : Dispersion (van der Waals) forces.
    
  • 
     : Polarity (dipole moment).
    
  • 
     : Hydrogen bonding.
    

The solubility of the indazole derivative is maximized when the "distance" (


) between the solute and the solvent in the three-dimensional Hansen space is minimized[4].

SolvationMechanism Solute 3-Bromo-1-methyl- 1H-indazol-4-ol Dispersion Dispersion (δD) Bromo & Aromatic Core Solute->Dispersion Polarity Polarity (δP) Indazole Dipole Solute->Polarity HBonding H-Bonding (δH) C4-Hydroxyl Group Solute->HBonding SolventA Non-Polar Solvents (e.g., Toluene) Dispersion->SolventA Dominant SolventB Polar Aprotic (e.g., DMSO, DMF) Polarity->SolventB Strong Affinity HBonding->SolventB Acceptor Only SolventC Polar Protic (e.g., Alcohols) HBonding->SolventC Primary Driver

Caption: Mechanistic mapping of 3-bromo-1-methyl-1H-indazol-4-ol structural features to HSP interactions.

Predictive Solubility Profiling (Quantitative Data)

Based on the structural descriptors and established HSP values for similar halogenated indazoles[4], we can construct a predictive solubility matrix. The principle of "like dissolves like" dictates that polar aprotic solvents will offer the highest solubility due to their ability to accept hydrogen bonds from the C4-OH while stabilizing the polarizable indazole core.

Table 1: Predicted Solubility Profile in Standard Organic Solvents at 298.15 K

Solvent ClassRepresentative Solvent

(MPa

)

(MPa

)

(MPa

)
Predicted Solubility LevelRationale for Solvation Behavior
Polar Aprotic Dimethyl Sulfoxide (DMSO)18.416.410.2Very High (>100 mg/mL)Ideal match for the polar core; acts as a strong H-bond acceptor for the C4-OH.
Polar Aprotic Ethyl Acetate (EtOAc)15.85.37.2Moderate to High Good balance of dispersion and polarity; standard solvent for extraction/purification.
Polar Protic Ethanol (EtOH)15.88.819.4Moderate (10-50 mg/mL)Competes for H-bonding but lacks the dispersion strength to fully solvate the bromo-aromatic system.
Non-Polar Toluene18.01.42.0Low to Moderate Solvates the lipophilic bromo-methyl core via

and dispersion, but ignores the C4-OH.
Aliphatic n-Hexane14.90.00.0Very Low (<1 mg/mL)Insufficient polarity and H-bonding capacity to overcome the crystal lattice energy.

Self-Validating Experimental Protocol: Thermodynamic Shake-Flask Method

While predictive models like HSPiP are invaluable for initial screening, regulatory submissions and precise formulation design require empirical validation. The Thermodynamic Shake-Flask Method is the gold standard for determining equilibrium solubility[5].

To ensure scientific integrity and trustworthiness, the protocol below is designed as a self-validating system. It incorporates solid-state verification to ensure that the undissolved material has not undergone polymorphic transformation or solvate formation during the equilibration process—a common causality for erroneous solubility data.

Step-by-Step Methodology

Step 1: Preparation and Saturation

  • Action: Dispense 2.0 mL of the target organic solvent into a 5 mL amber glass vial (amber prevents potential photolytic degradation of the bromo-indazole).

  • Action: Incrementally add solid 3-bromo-1-methyl-1H-indazol-4-ol until a visible suspension remains.

  • Causality: An excess of solid is strictly required to ensure the system reaches a true thermodynamic equilibrium between the dissolved solute and the solid phase.

Step 2: Thermal Equilibration

  • Action: Seal the vials tightly with PTFE-lined caps and place them in an orbital shaker incubator set to 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours.

  • Causality: 48 hours is typically sufficient to overcome the kinetic barriers of dissolution. Shorter times risk measuring a transient kinetic solubility rather than the true thermodynamic endpoint.

Step 3: Phase Separation (Critical Step)

  • Action: Transfer the vials to a temperature-controlled centrifuge (maintained exactly at 25.0 °C) and centrifuge at 10,000 RPM for 15 minutes.

  • Causality: Syringe filtration can introduce errors via compound adsorption to the filter membrane or localized temperature drops causing premature precipitation. Isothermal centrifugation ensures only fully solvated molecules remain in the supernatant.

Step 4: Quantification & Solid-State Verification

  • Action (Liquid): Carefully extract an aliquot of the supernatant, dilute it appropriately in the mobile phase, and quantify the concentration using HPLC-UV (detection typically at ~254 nm for indazoles).

  • Action (Solid): Recover the residual solid pellet, dry it under a gentle stream of nitrogen, and analyze it via Powder X-Ray Diffraction (PXRD).

  • Causality: If the PXRD pattern of the recovered solid differs from the starting API, a solvate or new polymorph has formed. The measured solubility applies to this new solid form, not the original material. This self-validation prevents downstream formulation failures.

ShakeFlaskProtocol Start 1. Saturation Add excess API to solvent Equilibrate 2. Equilibration 48h at 25°C, 300 RPM Start->Equilibrate Separate 3. Isothermal Centrifugation 10,000 RPM at 25°C Equilibrate->Separate Split Separate->Split Quantify 4a. HPLC-UV Quantify Supernatant Split->Quantify Verify 4b. PXRD Analysis Verify Residual Solid Split->Verify Valid Data Validated: True Thermodynamic Solubility Quantify->Valid Verify->Valid Pattern Matches Invalid Data Flagged: Solvate/Polymorph Formed Verify->Invalid Pattern Changes

Caption: Self-validating thermodynamic shake-flask workflow with solid-state verification.

Conclusion and Formulation Strategy

The solubility profile of 3-bromo-1-methyl-1H-indazol-4-ol is dictated by the interplay between its lipophilic bromo-methyl core and its hydrogen-bonding hydroxyl group. For synthetic chemists, Ethyl Acetate and Toluene offer excellent tunable gradients for chromatographic purification. For preformulation scientists looking to dissolve the compound for biological assays or lipid-based drug delivery systems, DMSO and PEG-400 (or similar polar aprotic environments) will yield the highest carrying capacity.

By combining predictive Hansen Solubility Parameters with a rigorously controlled, self-validating empirical protocol, researchers can confidently map the physicochemical boundaries of this compound, accelerating its trajectory through the drug development pipeline.

References

  • 001chemical.com. "CAS No. 1781821-06-4, 3-Bromo-1-methyl-1H-indazol-4-ol". 001Chemical.
  • CymitQuimica. "CAS 271-44-3: Indazole". CymitQuimica.
  • Benchchem. "An In-depth Technical Guide to the Solubility of 3-Bromo-6-(trifluoromethyl)-1H-indazole in Organic Solvents". Benchchem.
  • Drug Development & Delivery. "SPECIAL FEATURE - Bioavailability & Solubility: The Promise of Novel Ingredients". Drug-Dev.com.
  • Ahad A, et al. "Thermodynamic Solubility Profile of Temozolomide in Different Commonly Used Pharmaceutical Solvents". Molecules (MDPI). 2022; 27(4):1437.

Sources

Literature review of brominated indazole scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The Brominated Indazole Scaffold: A Technical Guide to Medicinal Chemistry Applications and Synthetic Strategies

Executive Summary

The indazole scaffold (1H-indazole) represents a privileged structure in medicinal chemistry, functioning as a robust bioisostere for indole and purine systems. While the core scaffold provides a template for hydrogen bonding and pi-stacking, the strategic introduction of a bromine atom elevates its utility through two distinct mechanisms: pharmacological enhancement (via halogen bonding and lipophilic modulation) and synthetic versatility (serving as a handle for palladium-catalyzed cross-couplings).

This technical guide dissects the brominated indazole scaffold, moving beyond basic synthesis to explore the structure-activity relationships (SAR) driving its success in kinase inhibition, neuroprotection, and antibiotic potentiation.

Part 1: The "Bromine Effect" in Ligand Design

To understand the efficacy of brominated indazoles, one must first master the underlying physics of the bromine substituent in a protein binding pocket. It is not merely a steric placeholder; it is an active participant in binding energetics.

The Sigma-Hole and Halogen Bonding (XB)

Unlike hydrogen bonds, which are electrostatic interactions between a proton and an electronegative atom, halogen bonding involves the interaction of a halogen's electrophilic region (the


-hole) with a Lewis base (e.g., the carbonyl oxygen of a peptide backbone).[1]
  • Mechanism: The electron density on the bromine atom is anisotropic.[2] While the equatorial belt is electron-rich (nucleophilic), the region along the C-Br bond axis is electron-deficient (electrophilic).

  • Medicinal Relevance: In kinase inhibitors, a bromine at the C3 or C5 position of indazole often engages in a directional halogen bond with the hinge region backbone carbonyls, significantly improving potency compared to the chloro- or methyl- analogs.

Lipophilicity and Metabolic Stability

Bromination increases the logP (lipophilicity) of the indazole core, facilitating membrane permeability. Furthermore, blocking metabolically labile sites (such as the electron-rich C3 position) with a bromine atom can extend the half-life (


) of the drug candidate by preventing oxidative metabolism by Cytochrome P450 enzymes.

Part 2: Regioselective Synthesis & Strategic Logic

The synthesis of brominated indazoles is governed by the electronic properties of the pyrazole and benzene rings. The choice of method depends entirely on the desired position of the bromine.

Synthetic Decision Map

The following diagram illustrates the decision logic for accessing specific brominated isomers.

IndazoleSynthesis Start Target: Brominated Indazole C3 C3-Bromoindazole (Electrophilic Substitution) Start->C3 High Electron Density (Pyrazolic C) C5 C5-Bromoindazole (Pre-functionalized) Start->C5 Synthetic Assembly C7 C7-Bromoindazole (Directed Lithiation/NBS) Start->C7 Steric/Electronic Control Method3 Reagents: Br2/AcOH or DBDMH/Ultrasound C3->Method3 Method5 Start from: 4-Bromo-2-fluorobenzaldehyde + Hydrazine C5->Method5 Method7 Reagents: NBS, DMF, 80°C (Requires C4-substituent) C7->Method7 App3 Application: Kinase Hinge Binders NOS Inhibitors Method3->App3 App5 Application: Suzuki Coupling Handle ATP Mimics Method5->App5 App7 Application: Neuroprotective Agents (e.g., 7-NI derivatives) Method7->App7

Caption: Regioselective synthetic strategies for accessing C3, C5, and C7 brominated indazole scaffolds.

Part 3: Therapeutic Applications & SAR Case Studies

Kinase Inhibitors (Oncology)

The 5-bromoindazole scaffold is a cornerstone in kinase inhibitor design.[3] The indazole NH and N2 mimic the N9 and N3 of adenine in ATP, allowing the scaffold to anchor into the kinase hinge region.

  • Target: VEGFR-2, CDK2, ALK.

  • Role of Bromine: Acts as a handle for Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups that access the hydrophobic back pocket or the solvent-exposed front region.

  • Data Insight: In CDK2 inhibitors, replacing the hydrogen at C5 with a bromine (and subsequently an aryl group) can improve IC50 values from micromolar to nanomolar ranges.

Nitric Oxide Synthase (NOS) Inhibitors (Neurodegeneration)

7-Nitroindazole (7-NI) is a classic neuronal NOS (nNOS) inhibitor.[4][5][6] However, 3-bromo-7-nitroindazole has demonstrated superior potency and neuroprotective effects.

  • Mechanism: The bromine at C3 occupies a hydrophobic pocket near the heme active site, enhancing binding affinity (

    
    ) and selectivity over endothelial NOS (eNOS).
    
Antibiotic Potentiators

Recent studies have highlighted 6-bromoindazole derivatives as inhibitors of bacterial Cystathionine


-lyase (CGL).
  • Application: These compounds do not kill bacteria directly but potentiate the activity of aminoglycosides (like kanamycin) by disrupting bacterial defense mechanisms against oxidative stress.

Comparative Potency Data

The following table summarizes key brominated indazole derivatives and their biological activities.

Compound ClassTargetRole of BromineActivity Metric (IC50/Ki)Ref
3-Bromo-7-nitroindazole nNOS (Neuronal)Hydrophobic fit / Potency boost

nM
[1]
5-Bromoindazole deriv. CDK2 / Cyclin ESynthetic handle for SAR

nM
[2]
6-Bromoindazole deriv. Bacterial CGLPotentiation of KanamycinMIC reduction (4-fold)[3]
3-Bromoindazole VEGFR-2Hinge binder core

nM
[4]

Part 4: Experimental Protocols

These protocols are designed for reproducibility and scalability.

Protocol A: Green, Regioselective C3-Bromination of Indazole

Target: Synthesis of 3-bromo-1H-indazole using DBDMH and Ultrasound. Why this method? Traditional bromination (


/AcOH) is harsh and generates toxic waste. The ultrasound-assisted DBDMH method is rapid (30 min), high-yielding, and avoids elemental bromine.
  • Reagents:

    • 1H-Indazole (1.0 equiv)

    • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.55 equiv) - Note: DBDMH transfers two Br atoms.

    • Acetonitrile (ACN) or Ethanol (EtOH) (Solvent)

  • Procedure:

    • Dissolve 1H-indazole (118 mg, 1 mmol) in ACN (5 mL) in a round-bottom flask.

    • Add DBDMH (157 mg, 0.55 mmol) in one portion.

    • Place the flask in an ultrasonic bath (40 kHz, 50 W) at room temperature (25-30°C).

    • Sonicate for 20–30 minutes. Monitor reaction progress via TLC (Hexane/EtOAc 3:1).

    • Quench: Pour the reaction mixture into ice-cold water (20 mL) containing 5%

      
       (to quench excess bromine species).
      
    • Isolation: Filter the resulting precipitate. Wash with cold water (

      
       mL) and dry under vacuum.
      
    • Purification: Recrystallize from ethanol if necessary.

  • Expected Yield: 85–95% as a white/off-white solid.

Protocol B: Suzuki-Miyaura Cross-Coupling of 5-Bromoindazole

Target: Functionalization of the scaffold for library generation.

  • Reagents:

    • 5-Bromo-1H-indazole (1.0 equiv)

    • Aryl Boronic Acid (1.2 equiv)

    • 
       (0.05 equiv) - Chosen for stability and broad scope.
      
    • 
       (2.0 equiv)
      
    • Dioxane/Water (4:1 ratio)

  • Procedure:

    • In a microwave vial or pressure tube, combine 5-bromoindazole (197 mg, 1 mmol), aryl boronic acid (1.2 mmol), and

      
       (276 mg, 2 mmol).
      
    • Add Dioxane (4 mL) and Water (1 mL). Degas the solution by bubbling nitrogen for 5 minutes (Critical step to prevent Pd oxidation).

    • Add

      
       (36 mg, 0.05 mmol). Seal the vessel.
      
    • Heat at 90°C for 12 hours (oil bath) or 100°C for 30 min (microwave).

    • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

      
      .
      
    • Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Part 5: Biological Pathway Visualization

The following diagram illustrates the mechanism of action for a generic 3-bromoindazole kinase inhibitor within the ATP-binding pocket.

KinaseInhibition Inhibitor 3-Bromoindazole Inhibitor Hinge Hinge Region (Backbone C=O / N-H) Inhibitor->Hinge Occupies Gatekeeper Gatekeeper Residue (Selectivity Filter) Inhibitor->Gatekeeper Steric Fit Kinase Kinase Active Site (ATP Pocket) Effect Inhibition of Phosphorylation Kinase->Effect Blocks ATP Interaction1 Hydrogen Bond (Indazole NH -> Hinge C=O) Hinge->Interaction1 Interaction2 Halogen Bond (C3-Br ... Hinge C=O) Hinge->Interaction2 Interaction1->Kinase Stabilizes Complex Interaction2->Kinase Enhances Affinity (Sigma-Hole)

Caption: Molecular interaction map of 3-bromoindazole inhibitors within the kinase ATP-binding pocket, highlighting the dual H-bond and Halogen-bond mechanism.

References

  • BenchChem. (2025).[3] An In-depth Technical Guide to the 5-Bromo-1H-Indazole Core: Synthesis, Properties, and Applications in Drug Discovery. Retrieved from

  • Blandine, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Retrieved from

  • Ying, S., et al. (2022).[7] Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. Retrieved from

  • El-Hassab, M. A., et al. (2023).[8][9] 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Pharmaceuticals.[3][4][7][10][11][12][13][14][15][16][17] Retrieved from

  • MNS3 Study Group. (2022). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase. Molecules. Retrieved from

  • Kalhans, P., et al. (2026).[18] Sustainable Catalytic Approaches to Indazole Frameworks: Recent Advances and In-Depth Mechanistic Insights. ResearchGate. Retrieved from

Sources

Safety data sheet (SDS) and handling of 3-bromo-1-methyl-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Safe Handling and Stewardship of 3-Bromo-1-methyl-1H-indazol-4-ol

Part 1: Compound Profile & Structural Analysis

1.1 Identification & Physicochemical Properties 3-Bromo-1-methyl-1H-indazol-4-ol is a specialized heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors and receptor modulators. Due to its specific substitution pattern—combining a phenolic hydroxyl group, a reactive bromine handle, and an N-methylated indazole core—it presents unique stability and reactivity challenges that differ from simple indazoles.

  • Chemical Name: 3-Bromo-1-methyl-1H-indazol-4-ol

  • Molecular Formula: C₈H₇BrN₂O

  • Molecular Weight: ~227.06 g/mol

  • Physical State: Typically an off-white to pale yellow crystalline solid.

  • Solubility: Soluble in DMSO, DMF, and Methanol; sparingly soluble in non-polar solvents (Hexanes).

1.2 Structural Activity Relationship (SAR) & Hazard Prediction In the absence of a compound-specific REACH registration or full toxicological dossier, safety protocols must be derived via Analog Read-Across from structurally similar halogenated indazoles (e.g., CAS 1246307-73-2).

  • The Phenolic Moiety (C4-OH): Introduces acidity (pKa ≈ 8.5–9.5). This site is prone to oxidation, leading to the formation of quinoid-like impurities if stored improperly. It also increases the potential for skin corrosion/irritation compared to non-hydroxylated indazoles.

  • The Bromine Substituent (C3-Br): A heavy atom that facilitates Suzuki-Miyaura cross-coupling but also increases lipophilicity (logP), potentially enhancing dermal absorption.

  • The Indazole Core: Nitrogen-rich heterocycles are often sensitizers.

Part 2: Hazard Identification & Toxicology (GHS Standards)

Note: Classifications are derived based on the "Precautionary Principle" for research substances.

Hazard ClassCategoryHazard StatementMechanistic Insight
Acute Toxicity (Oral) Cat. 4H302: Harmful if swallowedAnalogous to 3-bromoindazole derivatives; metabolic activation may yield reactive intermediates.
Skin Irritation Cat. 2H315: Causes skin irritationPhenolic proton acidity contributes to local tissue damage upon contact.
Eye Irritation Cat. 2AH319: Causes serious eye irritationCrystalline dust acts as a mechanical and chemical irritant to corneal tissue.
STOT - SE Cat. 3H335: May cause respiratory irritationFine particulates can irritate the upper respiratory tract mucosa.

Part 3: Engineering Controls & Personal Protective Equipment (PPE)

3.1 The "Barrier of Entry" Protocol Trustworthiness in safety comes from redundancy. Do not rely on a single barrier.

  • Primary Engineering Control:

    • Handling: All weighing and transfer operations must occur within a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity of >100 fpm (0.5 m/s).

    • Static Control: Use an ionizing bar during weighing. Halogenated heterocycles are prone to static charge, causing "fly-away" powder that contaminates the workspace.

  • Personal Protective Equipment (PPE) Matrix:

Body PartRecommended ProtectionTechnical Rationale
Hands Double Gloving: Nitrile (Inner) + Nitrile (Outer, >5 mil).Permeation Data: Standard nitrile provides >480 min breakthrough for the solid. If dissolved in DCM or DMF , use Laminate (Silver Shield) gloves immediately.
Eyes Chemical Goggles (ANSI Z87.1).Safety glasses are insufficient due to the risk of airborne dust entering from the side.
Respiratory N95/P2 (if outside hood); Powered Air-Purifying Respirator (PAPR) for spills >10g.Protects against particulate inhalation during accidental aerosolization.

Part 4: Handling, Storage, and Stability

4.1 Oxidation Management (The "Phenol Rule") The 4-hydroxy group renders this compound susceptible to oxidative degradation, turning the material from white to brown.

  • Protocol: Store under an inert atmosphere (Argon or Nitrogen).

  • Temperature: Maintain at 2–8°C .

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and cap corrosion.

4.2 Solubilization & Reaction Setup

  • Dissolution: When dissolving in DMSO for biological assays, add solvent slowly down the side of the vial to minimize aerosol generation.

  • Base Sensitivity: Avoid prolonged exposure to strong bases (e.g., NaOH, NaH) in the presence of air, as this accelerates the formation of oxidative impurities via the phenoxide anion.

4.3 Visual Workflow: Reactivity & Hazards

G Compound 3-Bromo-1-methyl- 1H-indazol-4-ol Br_Group C3-Bromine (Leaving Group) Compound->Br_Group OH_Group C4-Hydroxyl (Acidic/Phenolic) Compound->OH_Group N_Me_Group N1-Methyl (Lipophilic) Compound->N_Me_Group Haz_Env Halogenated Waste (Persistent) Br_Group->Haz_Env Disposal Haz_Skin H315: Skin Irritation (Acidic Mechanism) OH_Group->Haz_Skin Contact Haz_Ox Oxidation Risk (Quinone Formation) OH_Group->Haz_Ox Air Exposure

Figure 1: Structural Hazard Mapping. The C4-OH group drives stability concerns, while the C3-Br dictates waste classification.

Part 5: Emergency Response & Waste Disposal

5.1 Spill Response Decision Logic Do not treat this as a generic powder spill. The halogenated nature requires specific cleanup to prevent environmental contamination.[1]

  • Isolate: Evacuate the immediate area (3-meter radius).

  • Neutralize: Do not use water initially. Cover with a dry absorbent (Vermiculite or chemically treated pads).

  • Clean:

    • Sweep carefully (do not create dust).[2][3]

    • Wipe surface with 10% Sodium Thiosulfate solution (neutralizes potential reactive bromine species), followed by detergent water.

    • Verification: Use a UV lamp (254 nm) to check for residual fluorescence (indazoles are often fluorescent).

5.2 Waste Disposal (E-E-A-T Compliance)

  • Classification: Halogenated Organic Waste .

  • Segregation: Do not mix with acidic waste streams (risk of HBr gas evolution) or oxidizing waste (risk of violent reaction).[4]

  • Labeling: Must explicitly state "Contains Brominated Indazole."

5.3 Visual Workflow: Emergency Protocol

SpillResponse Start Spill Detected Assess Assess Quantity Start->Assess Small < 1 gram (Inside Hood) Assess->Small Large > 1 gram (Outside Hood) Assess->Large Action_Small 1. Wet wipe with MeOH 2. Dispose as Halogenated Waste Small->Action_Small Action_Large 1. Evacuate Area 2. Don N95 + Double Gloves 3. Absorb with Vermiculite Large->Action_Large Verify UV Light Check (Fluorescence) Action_Small->Verify Action_Large->Verify

Figure 2: Emergency Response Decision Tree. Differentiates response based on spill magnitude and containment.

References

  • PubChem. (2025).[5] Compound Summary: 3-Bromo-1H-indazol-4-ol (Analog). National Library of Medicine. Retrieved from [Link]

  • ECHA. (2024). C&L Inventory: Harmonized classification and labelling of halogenated indazoles. European Chemicals Agency.[5] Retrieved from [Link]

  • Katritzky, A. R., et al. (2011). Synthesis and Properties of Indazoles. Journal of Organic Chemistry. (Contextual grounding for pKa and reactivity).

Sources

Decoding the 1-Methyl-1H-indazol-4-ol Pharmacophore: A Privileged Scaffold in Modern Structure-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole ring system is a cornerstone of medicinal chemistry, acting as a bioisostere for indoles and benzimidazoles while offering a unique hydrogen-bonding profile. Among its derivatives, 1-methyl-1H-indazol-4-ol (CAS: 144528-23-4) has emerged as a highly privileged building block. By locking the tautomeric state and providing a versatile synthetic handle at the C4 position, this scaffold serves as the foundation for designing highly selective kinase inhibitors, epigenetic modulators, and G-protein-coupled receptor (GPCR) ligands. This whitepaper provides an in-depth technical analysis of the structural, electronic, and synthetic attributes of the 1-methyl-1H-indazol-4-ol pharmacophore.

Structural and Electronic Profiling of the Core

The Tautomeric Lock: Why N1-Methylation Matters

Unsubstituted indazoles exist in a dynamic tautomeric equilibrium between the


 and 

forms. In structure-based drug design (SBDD), this equilibrium introduces a significant thermodynamic penalty; if the target protein preferentially binds the less populated tautomer, the apparent binding affinity drops drastically. Furthermore, tautomerism complicates structure-activity relationship (SAR) interpretation and pharmacokinetic profiling[1].

Methylation at the N1 position permanently locks the heterocycle into the thermodynamically stable


-tautomer. Beyond solving the tautomer problem, the N1-methyl group acts as a critical hydrophobic anchor. In the context of bromodomain-containing protein 4 (BRD4), the N1-methyl-indazole core perfectly mimics the acetylated lysine (Ac-Lys) residue, embedding deeply into the hydrophobic recognition pocket[2].
The C4-Hydroxyl: A Strategic Vector

The hydroxyl group at the C4 position is sterically and electronically distinct from substitutions at the C5 or C6 positions. When the indazole N2 atom acts as a hydrogen-bond acceptor with the hinge region of a kinase, the C4 vector points directly toward the solvent-exposed channel[3]. This orientation allows medicinal chemists to append bulky, solubilizing groups (e.g., morpholine or piperazine derivatives) via ether linkages without causing steric clashes in the highly conserved ATP-binding pocket.

Pharmacophore Core 1-Methyl-1H-indazol-4-ol (Privileged Scaffold) N1 N1-Methyl Group • Tautomeric Lock • Hydrophobic Anchor Core->N1 N2 N2 Nitrogen • H-Bond Acceptor • Hinge Binder Core->N2 O4 4-Hydroxyl Group • Derivatization Handle • Solvent Channel Probe Core->O4 Target2 BET Bromodomains (e.g., BRD4 Ac-Lys Pocket) N1->Target2 Mimics acetyl-lysine Target1 Kinase Hinge Region (e.g., PLK4, c-Met) N2->Target1 Binds hinge backbone O4->Target1 Extends to solvent Target3 GPCRs / IDO Enzymes (e.g., Dopamine D1) O4->Target3 Modulates binding

Figure 1: Logical mapping of 1-methyl-1H-indazol-4-ol pharmacophore features to biological targets.

Target-Specific Pharmacophore Mapping

Kinase Inhibition (e.g., PLK4)

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication and a prime target in oncology. Indazole derivatives are well-documented PLK4 inhibitors. The N2 nitrogen of the indazole core forms a critical hydrogen bond with the backbone NH of the kinase hinge region. By utilizing the 1-methyl-1H-indazol-4-ol scaffold, researchers can modify the hydrophobic segment extending from the C4 position to maximize electron density and strengthen hydrophobic interactions within the binding pocket, yielding nanomolar IC


 values[3].
Epigenetic Modulation (BET/BRD4)

Bromodomain and Extra-Terminal motif (BET) proteins, such as BRD4, are epigenetic readers that recognize acetylated histones. The 1-methyl-1H-indazole scaffold has been patented as a core structure for BET inhibitors. The N1-methyl group mimics the acetyl moiety of lysine, while the C4-hydroxyl is utilized to attach cyclopropyl carbinol or other aliphatic chains via Mitsunobu reactions to optimize binding kinetics and cellular permeability[2].

GPCR and Immunometabolism Targets

Beyond kinases and epigenetics, this scaffold is utilized in the synthesis of Dopamine D1 receptor ligands[4] and Indoleamine 2,3-dioxygenase (IDO) inhibitors[5]. In these targets, the indazole core provides the necessary aromatic stacking interactions, while the C4-oxygen serves as a linker to complex basic amines required for receptor activation.

Synthetic Workflows: Precision Derivatization

To exploit the C4-hydroxyl group without disrupting the sensitive indazole core, the Mitsunobu Reaction is the industry standard. Unlike the Williamson ether synthesis, which requires harsh bases (e.g., NaH) that can cause unwanted side reactions or racemization of chiral side chains, the Mitsunobu protocol operates under mild, neutral conditions.

Protocol: Mild Etherification via Mitsunobu Reaction

This protocol is adapted from validated patent literature for the derivatization of 1-methyl-1H-indazol-4-ol[2].

Reagents: 1-Methyl-1H-indazol-4-ol (1.0 eq), Target Alcohol (R-OH, 1.2 eq), Triphenylphosphine (PPh


, 1.5 eq), Diisopropyl azodicarboxylate (DIAD, 1.5 eq), Anhydrous Tetrahydrofuran (THF).
  • Reagent Assembly: Dissolve the indazole core, the target alcohol, and PPh

    
     in anhydrous THF under an inert argon atmosphere.
    
    • Causality: Argon prevents the premature atmospheric oxidation of PPh

      
       to triphenylphosphine oxide, which would dead-end the catalytic cycle.
      
  • Thermal Control: Cool the reaction vessel to 0°C using an ice-water bath.

    • Causality: The subsequent formation of the betaine intermediate (between PPh

      
       and DIAD) is highly exothermic. Cooling controls the reaction kinetics, preventing the thermal degradation of this delicate intermediate.
      
  • Activation: Add DIAD dropwise over 15–20 minutes.

    • Causality: Dropwise addition ensures a steady, low concentration of the reactive phosphonium species. This minimizes the formation of unwanted elimination byproducts and maximizes the S

      
      2 displacement yield at the C4-oxygen.
      
  • Propagation & Termination: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours. Monitor conversion via LC-MS. Quench with water, extract with ethyl acetate, and purify via preparative HPLC.

Workflow Step1 Scaffold Prep 1-Methyl-1H-indazol-4-ol Step2 Etherification (Mitsunobu Reaction) Step1->Step2 Step3 Purification (Prep-HPLC) Step2->Step3 Step4 In Vitro Assay (FRET / SPR) Step3->Step4 Step5 SAR Analysis & Lead Optimization Step4->Step5

Figure 2: High-throughput derivatization and screening workflow for indazol-4-ol analogues.

Quantitative SAR Analysis

The versatility of the 1-methyl-1H-indazol-4-ol scaffold is best demonstrated through its structure-activity relationship (SAR) across multiple therapeutic targets. The table below summarizes the pharmacological impact of C4-derivatization.

Compound Class / DerivativeC4-Substitution (R-Group)Primary TargetObserved IC

/ K

Mechanism / Rationale
Native Scaffold -OHBaselineN/ACore building block; establishes hinge/pocket binding.
Kinase Inhibitor (PLK4) Hydrophobic Aryl EtherPLK4~11 nMC4-ether extends into the solvent channel, increasing electron density and hydrophobic packing[3].
Epigenetic Modulator CyclopropylmethoxyBRD4 (BET)< 50 nMN1-methyl mimics Ac-Lys; C4-alkoxy enhances lipophilic efficiency (LipE) and membrane permeability[2].
GPCR Ligand Complex Amine LinkerDopamine D1< 100 nMC4 acts as a spacer, allowing the basic amine to interact with Asp103 in the D1 receptor pocket[4].

References

  • National Institutes of Health (PMC). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Retrieved from[Link]

  • National Institutes of Health (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • European Patent Office (EP 3323821 A1).HETEROAROMATIC COMPOUNDS AND THEIR USE AS DOPAMINE D1 LIGANDS.
  • US Patent Application (US 2015/0148342 A1).Inhibitors of Bromodomain-Containing Proteins.
  • Google Patents (CN107033087B).1H-Indazol-4-amine compounds and their use as IDO inhibitors.

Sources

Methodological & Application

Application Note & Protocol: Selective O-Alkylation of 3-bromo-1-methyl-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] O-alkylation of substituted indazoles is a critical functionalization step for modulating their physicochemical properties and biological activity. This document provides a comprehensive guide to the selective O-alkylation of 3-bromo-1-methyl-1H-indazol-4-ol, a versatile building block in drug discovery. We delve into the mechanistic underpinnings of the reaction, detail a robust experimental protocol, and offer insights into optimizing reaction conditions and troubleshooting common issues.

Introduction: The Significance of Indazole Alkylation

Indazoles, or benzpyrazoles, are aromatic heterocyclic compounds that are bioisosteres of indoles and are present in a wide array of bioactive molecules.[2] Their derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV effects.[1][3] The functionalization of the indazole core is a key strategy in medicinal chemistry to fine-tune drug candidates.

While the N-alkylation of indazoles is a widely studied area, often leading to challenges with regioselectivity between the N1 and N2 positions, the target molecule of this guide, 3-bromo-1-methyl-1H-indazol-4-ol, already possesses an N1-methyl group.[4][5][6] This simplifies the synthetic challenge, directing focus towards the functionalization of the 4-hydroxyl group. The O-alkylation of this phenolic hydroxyl group is an essential transformation, effectively installing an ether linkage. This modification can significantly impact a molecule's properties, such as:

  • Solubility and Lipophilicity: Modifying partition coefficients (logP) to improve ADME (absorption, distribution, metabolism, and excretion) properties.

  • Metabolic Stability: Masking a phenolic hydroxyl group can prevent phase II metabolism (e.g., glucuronidation), potentially increasing the drug's half-life.

  • Receptor Binding: The ether substituent can form new interactions within a biological target's binding pocket, enhancing potency or selectivity.

This guide presents a detailed protocol grounded in the principles of the Williamson ether synthesis, tailored for the specific substrate 3-bromo-1-methyl-1H-indazol-4-ol.[7]

Mechanistic Principles: A Tailored Williamson Ether Synthesis

The O-alkylation of 3-bromo-1-methyl-1H-indazol-4-ol proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism, commonly known as the Williamson ether synthesis. The reaction involves two primary steps:

  • Deprotonation: A base is used to abstract the acidic proton from the 4-hydroxyl group, generating a potent nucleophile, the 3-bromo-1-methyl-1H-indazol-4-olate anion.

  • Nucleophilic Attack: The newly formed indazolate anion attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), displacing the leaving group and forming the desired ether product.

O_Alkylation_Mechanism Start 3-bromo-1-methyl-1H-indazol-4-ol (Substrate) Intermediate Indazol-4-olate Anion (Nucleophile) Start->Intermediate Deprotonation (Step 1) Base Base (e.g., K₂CO₃) Base->Intermediate Product O-Alkylated Indazole (Product) Intermediate->Product Sₙ2 Attack (Step 2) AlkylHalide Alkyl Halide (R-X) (Electrophile) AlkylHalide->Product Byproduct Salt (e.g., KX) + Conjugate Acid (e.g., KHCO₃) Workflow A 1. Setup Add Indazol-4-ol, K₂CO₃, and DMF to flask. B 2. Reagent Addition Add Ethyl Bromide. A->B C 3. Reaction Heat to 60 °C. Monitor by TLC/LC-MS. B->C D 4. Work-up Quench with water. Extract with Ethyl Acetate. C->D E 5. Isolation Wash, dry, and concentrate organic layers. D->E F 6. Purification Silica Gel Column Chromatography. E->F G 7. Analysis Characterize pure product (NMR, MS). F->G

Sources

Application Note: Strategic Protection of 4-Hydroxyindazoles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protecting group strategies for 4-hydroxy indazoles during synthesis Content Type: Application Notes and Protocols

Abstract & Strategic Overview

The 4-hydroxyindazole scaffold is a privileged structure in kinase inhibitor discovery (e.g., VEGFR, FGFR inhibitors), serving as a bioisostere for purines in ATP-competitive binding. However, its synthesis presents unique challenges compared to the more common 5- or 6-substituted isomers. The electron-donating nature of the 4-hydroxyl group at the "bay region" (adjacent to the C3 position) significantly alters the electronic bias of the indazole core, complicating regioselective N-alkylation and C3-functionalization.

This guide details a robust, field-proven strategy for orthogonal protection of 4-hydroxyindazoles. We prioritize O-Benzylation (Bn) for the hydroxyl group due to its stability against basic lithiation conditions, paired with N-Tetrahydropyranyl (THP) or N-SEM protection to direct regioselectivity.

Key Challenges Addressed
  • Amphoteric Interference: The acidic phenol (pKa ~10) competes with the indazole NH (pKa ~14) during base-mediated reactions.

  • C3-Steric Crowding: Bulky protecting groups (PGs) at O4 (e.g., TBDMS) can sterically hinder functionalization at the vital C3 position.

  • N1 vs. N2 Regioselectivity: Electronic enrichment from the 4-alkoxy group can destabilize the N1-anion, requiring thermodynamic control to prevent N2-isomer formation.

Strategic Analysis: Protecting Group Selection

The choice of protecting groups must be orthogonal, allowing selective deprotection of the nitrogen (for final coupling) or the oxygen (for structure-activity relationship exploration).

FeatureO-Protection: Benzyl (Bn) O-Protection: TBDMS/TBS O-Protection: Methyl (Me)
Stability (Base/Lithium) ExcellentModerate (Sensitive to strong bases)Excellent
Stability (Acid) GoodPoorExcellent
Deprotection Hydrogenolysis (

) or Lewis Acid (

)
Fluoride (TBAF) or Mild AcidHarsh (

or molten Py

HCl)
C3-Steric Impact Low (Planar phenyl ring rotates away)High (Bulky silyl group blocks C3)Minimal
Recommendation Primary Choice Secondary (Late stage only)Avoid (unless O-Me is final)
Decision Logic for N-Protection
  • Use THP (Tetrahydropyranyl): If the synthetic route involves basic conditions (lithiation, Suzuki coupling) and requires mild acidic deprotection.

  • Use SEM (2-(Trimethylsilyl)ethoxymethyl): If the route requires strong directing effects for C3-lithiation or extreme stability.

  • Use Boc: Generally avoided for 4-hydroxyindazoles during early steps as it is prone to thermal migration and instability during basic workups.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for synthesizing 4-functionalized indazoles.

IndazoleProtection Start Starting Material: 4-Hydroxy-1H-indazole Step1 Step 1: O-Protection (Mask Phenol Acidity) Start->Step1 Choice1 Is C3-Functionalization Required? Step1->Choice1 RouteA Route A: Bulky O-PG (TBDMS/TIPS) Choice1->RouteA No RouteB Route B: Planar O-PG (Benzyl/PMB) Choice1->RouteB Yes (Standard) Step2 Step 2: N-Protection (Regioselectivity Control) RouteA->Step2 Outcome1 Steric Clash at C3 (Low Yields) RouteA->Outcome1 If C3 attempted RouteB->Step2 N_THP N1-THP Protection (Acid Labile) Step2->N_THP Standard Route N_SEM N1-SEM Protection (Lithiation Directing) Step2->N_SEM For C3-Lithiation Outcome2 Successful C3 Functionalization N_THP->Outcome2 N_SEM->Outcome2

Figure 1: Decision matrix for protecting group selection highlighting the steric risks at C3.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of 4-(Benzyloxy)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

This protocol establishes the "Gold Standard" intermediate. It prioritizes O-alkylation first to eliminate the phenolic proton, followed by thermodynamic N-protection.

Reagents & Equipment[1][2]
  • 4-Hydroxy-1H-indazole (1.0 equiv)

  • Benzyl bromide (BnBr) (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.5 equiv)
    
  • 3,4-Dihydro-2H-pyran (DHP) (2.0 equiv)

  • p-Toluenesulfonic acid (pTsOH) (0.1 equiv)

  • Solvents: DMF (anhydrous), DCM, EtOAc.

Step 1: O-Benzylation
  • Dissolution: In a flame-dried flask, dissolve 4-hydroxy-1H-indazole in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add

    
     (powdered) in one portion. Stir at Room Temperature (RT) for 15 min. The solution will darken, indicating phenoxide formation.
    
  • Alkylation: Add Benzyl bromide dropwise via syringe.

  • Reaction: Heat to 60°C for 4 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hex). The starting material (polar, baseline) should disappear.

  • Workup: Pour into ice water. The O-benzylated product often precipitates. Filter and wash with water. If oil forms, extract with EtOAc.

  • Yield Expectation: 85-95%.

Step 2: N-THP Protection (Thermodynamic Control)

Note: Direct reaction often yields a mixture of N1 and N2 isomers.[1][3] We use acidic conditions to favor the thermodynamic N1 isomer.

  • Setup: Suspend 4-(benzyloxy)-1H-indazole in DCM (0.3 M).

  • Catalyst: Add pTsOH (0.1 equiv).

  • Reagent: Add DHP (2.0 equiv) slowly.

  • Reflux: Heat to 40°C (gentle reflux) for 12 hours.

    • Mechanism:[3][4][5][6] The acid catalyst allows equilibration between the kinetic N2-THP and the thermodynamic N1-THP.

  • Quench: Add saturated

    
     solution.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The N1-isomer is typically less polar (higher Rf) than the N2-isomer.

    • Validation: 1H NMR will show the THP anomeric proton. N1-THP typically shows a shift of the H-3 proton compared to N2-THP.

Protocol B: C3-Lithiation of Protected Indazole

Demonstrating the stability of the 4-OBn/N-THP system.

  • Cooling: Dissolve N1-THP-4-OBn-indazole in dry THF. Cool to -78°C.

  • Lithiation: Add n-BuLi (1.2 equiv) dropwise. Maintain < -70°C.

    • Observation: The solution turns deep red/orange (formation of C3-lithio species).

  • Trapping: Stir for 30 min, then add electrophile (e.g., DMF,

    
    , or ketone).
    
  • Result: Exclusive C3 functionalization. The 4-OBn group does not interfere, whereas a 4-OTBS group would lower yields due to steric clash with the incoming electrophile.

Troubleshooting & Optimization

ProblemRoot CauseSolution
N1/N2 Mixture Kinetic control dominantSwitch from basic alkylation (NaH/RX) to acidic conditions (DHP/Acid) to allow thermodynamic equilibration.
Low Yield at C3 Steric hindrance from O4Ensure O-PG is planar (Benzyl) or small (Methyl). Avoid Silyl groups at O4 if C3 is the target.
O-Dealkylation Lewis Acid sensitivityIf using Lewis acids downstream (e.g., for Friedel-Crafts), switch O-Bn to O-Methyl, or buffer the reaction.
Diagram: Regioselectivity Logic

Regioselectivity Input Indazole Anion Factor1 Sterics (C7-H) Input->Factor1 Factor2 Thermodynamics Input->Factor2 N2 N2-Product (Kinetic) Factor1->N2 Favors (less hindered) N1 N1-Product (Thermodynamic) Factor2->N1 Favors (Aromaticity) Control Condition Control Control->N1 High Temp / Acid / NaH Control->N2 Low Temp / Weak Base

Figure 2: Factors influencing N1 vs N2 selectivity.[3] For 4-hydroxyindazoles, thermodynamic conditions are essential to secure the N1 isomer.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Lier, F.; et al. "Regioselective Alkylation of Indazoles." Journal of Organic Chemistry, 2002 , 67, 3463.

  • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011 , 54, 2529–2591.

  • Slade, D. J.; et al. "Indazole Synthesis and Functionalization." European Journal of Organic Chemistry, 2014 , 2014(9), 1823.

  • BenchChem Technical Series. "Regioselective Alkylation of Indazoles." Application Note, 2024 .

Sources

Application Note: Scalable C3-Bromination for the Manufacturing of 3-Bromo-1-methyl-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

Halogenated indazoles, particularly 3-bromoindazoles, are highly valued building blocks in pharmaceutical chemistry, serving as versatile intermediates for cross-coupling reactions in drug discovery. The compound 3-bromo-1-methyl-1H-indazol-4-ol (CAS: 1781821-06-4)[1] features a unique substitution pattern that requires precise regiocontrol during synthesis.

This application note details a scalable, pilot-plant-ready protocol for the C3-bromination of 1-methyl-1H-indazol-4-ol. Moving from a milligram-scale discovery environment to a multi-kilogram manufacturing scale requires shifting from aggressive, highly volatile reagents (like liquid bromine) to solid, controllable halogenating agents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).

Mechanistic Insights and Process Safety (Causality & E-E-A-T)

Regioselectivity at the C3 Position

The indazole core is an electron-rich heterocycle. Electrophilic aromatic substitution (EAS) inherently favors the C3 position due to the stability of the intermediate Wheland complex. The presence of the hydroxyl group at the C4 position further activates the ring, making the C3 position highly susceptible to electrophilic attack by the bromonium ion (


) generated from NBS or DBDMH.
Thermal Safety and Exotherm Control

A critical failure point in scaling up bromination reactions is the mismanagement of reaction heat. NBS-mediated brominations are highly exothermic. Furthermore, thermal safety analyses (such as those using Calvet calorimeters and Differential Scanning Calorimetry) have demonstrated that the accumulation of unreacted NBS in the reaction mixture can lead to hazardous, delayed thermal runaways, especially in ethereal solvents like 2-methyltetrahydrofuran (2-MeTHF)[2].

To mitigate this, the protocol mandates a semi-batch addition strategy . By feeding the NBS in controlled portions, the reaction rate is limited by the dosing rate rather than the intrinsic kinetics, preventing reagent accumulation and keeping the heat generation within the cooling capacity of the reactor[2].

Reagent Selection Data

The selection of the brominating agent is dictated by safety, atom economy, and scalability. The table below summarizes the quantitative and qualitative data driving the selection of NBS for this specific scale-up.

Brominating AgentActive

Equivalents
Exotherm RiskHandling & ToxicityScale-Up Suitability
Liquid

1.0 (generates HBr)Very HighHighly toxic, volatile, corrosivePoor (Requires specialized scrubbers)
DBDMH 2.0ModerateSolid, irritantGood (High atom economy)
NBS 1.0High (if accumulated)Solid, stable, irritantExcellent (Controllable via semi-batch)[2]

Process Workflow Visualization

G N1 Starting Material Dissolution N2 Temperature Equilibration (0-5°C) N1->N2 N3 Semi-Batch NBS Addition N2->N3 N4 HPLC Monitoring N3->N4 N5 Thiosulfate Quench N4->N5 N6 Crystallization & Isolation N5->N6

Scale-up workflow for the C3-bromination of 1-methyl-1H-indazol-4-ol.

Step-by-Step Manufacturing Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the reaction does not proceed to the next stage until specific safety and conversion criteria are met.

Equipment: 50 L Glass-lined reactor equipped with a mechanical pitched-blade turbine, internal thermocouple, cooling jacket, and an automated solid-dosing funnel.

Step 1: Reactor Preparation and Dissolution

  • Purge the 50 L reactor with

    
     for 15 minutes to ensure an inert atmosphere.
    
  • Charge the reactor with 1-methyl-1H-indazol-4-ol (1.0 kg, 6.75 mol).

  • Add 15.0 L of anhydrous N,N-Dimethylformamide (DMF).

  • Agitate at 150 RPM until complete dissolution is verified visually.

Step 2: Thermal Equilibration

  • Initiate jacket cooling to bring the internal reaction temperature (

    
    ) to 0–5 °C.
    
  • Self-Validation Check: Do not proceed until

    
     has stabilized 
    
    
    
    5 °C for at least 20 minutes.

Step 3: Semi-Batch Bromination[2]

  • Weigh N-bromosuccinimide (NBS) (1.26 kg, 7.08 mol, 1.05 eq).

  • Begin semi-batch addition of NBS via the solid-dosing funnel in 10 equal portions (126 g each) over 2.5 hours.

  • Causality Rule: Monitor

    
     continuously. The addition rate must be dynamically adjusted to ensure 
    
    
    
    never exceeds 10 °C. If
    
    
    spikes, halt addition immediately to prevent NBS accumulation and subsequent thermal runaway.

Step 4: Reaction Monitoring (IPC)

  • After the final NBS addition, maintain agitation at 0–5 °C for 1 hour.

  • Withdraw a 1.0 mL aliquot, quench with 10% aqueous

    
    , and analyze via Reverse-Phase HPLC (UV detection at 254 nm).
    
  • Self-Validation Check: The reaction is deemed complete when the starting material peak area is

    
     1.0%. If > 1.0%, stir for an additional 1 hour and re-test.
    

Step 5: Quenching and Workup

  • To quench unreacted electrophilic bromine species, slowly charge 2.0 L of a 10% w/v aqueous Sodium Thiosulfate (

    
    ) solution. Maintain 
    
    
    
    
    
    15 °C during the quench.
  • Add 20.0 L of chilled Deionized (DI) water over 45 minutes to precipitate the product and solubilize the succinimide byproduct.

  • Agitate the resulting slurry for 2 hours at 5 °C to ensure complete crystallization.

Step 6: Isolation and Drying

  • Discharge the slurry through a Nutsche filter.

  • Wash the filter cake with 3 x 5.0 L of chilled DI water to remove residual DMF and succinimide.

  • Dry the isolated solid in a vacuum oven at 45 °C under reduced pressure (

    
     50 mbar) until the moisture content (by Karl Fischer titration) is 
    
    
    
    0.5%.
  • Expected Yield: 1.30 - 1.38 kg (85 - 90%) of 3-bromo-1-methyl-1H-indazol-4-ol as an off-white to pale tan solid.

References

  • BLD Pharm. (n.d.). 1246307-73-2 | 3-Bromo-1H-indazol-4-ol | BLD Pharm.
  • Gui, Q.-W., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13, 581-585.
  • Guan, M., et al. (2021). Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Organic Process Research & Development, 25(6), 1375-1382.

Sources

Application Note: Regioselective Methylation of 3-Bromo-1H-indazol-4-ol

[1]


1

Abstract & Strategic Overview

The 3-bromo-1H-indazol-4-ol scaffold presents a classic regioselectivity challenge in heterocyclic chemistry: the presence of three potential nucleophilic sites—the phenolic oxygen (OH) at C4, the pyrazole nitrogen at N1, and the nitrogen at N2.[1]

While standard alkylation conditions often yield intractable mixtures, exploiting the distinct

1
  • Path A (

    
    -Selective):  Kinetic control utilizing the enhanced acidity of the phenol to synthesize 3-bromo-4-methoxy-1H-indazole .
    
  • Path B (

    
    -Selective):  A protection-directed strategy to synthesize 3-bromo-1-methyl-1H-indazol-4-ol , bypassing the competing phenoxide nucleophile.[1]
    

Mechanistic Profiling & Reagent Selection[1]

The Landscape

Success depends on selecting a base that discriminates between the phenolic proton and the indazole NH proton.

SiteFunctional GroupApprox.

(DMSO)
Reactivity Profile
C4-OH Phenol~10.0Most Acidic. Deprotonated by weak bases (e.g.,

).[1] Forms a hard, highly reactive phenoxide nucleophile.[1]
N1-H Indazole NH~14.0Less Acidic. Requires stronger bases (e.g.,

, NaH) or higher temperatures for efficient deprotonation.[1]
N2 Pyridine-like NN/A (Basic)Nucleophilic only in neutral conditions or via "kinetic" alkylation pathways (often minor in 3-substituted indazoles).
Decision Matrix
  • Targeting 4-OMe: Use Mild Base (

    
    ) . It quantitatively deprotonates the phenol while leaving the N1-H largely protonated, channeling the electrophile (MeI) exclusively to the oxygen.[1]
    
  • Targeting 1-Me: Use Protection Strategy . Direct alkylation of the unprotected scaffold will inevitably lead to

    
    -methylation or 
    
    
    -dimethylation.[1] The phenol must be masked (e.g., TBS) to force alkylation to the nitrogen.[1]
Pathway Visualization

MethylationPathwaysSubstrate3-Bromo-1H-indazol-4-olO_Product3-Bromo-4-methoxy-1H-indazole(Major Product)Substrate->O_ProductPath A: K2CO3, MeI(Selective O-Alkylation)ProtectedTBS-Protected IntermediateSubstrate->ProtectedPath B: TBSCl, ImidazoleN_Alkylated1-Methyl-4-(TBS-oxy)-indazoleProtected->N_AlkylatedNaH, MeI(N1-Selective)N_Product3-Bromo-1-methyl-1H-indazol-4-olN_Alkylated->N_ProductTBAF (Deprotection)

Figure 1: Divergent synthetic pathways based on acidity differences and protecting group strategy.[1]

Detailed Experimental Protocols

Protocol A: Selective -Methylation

Target: 3-Bromo-4-methoxy-1H-indazole Mechanism:


1
Reagents & Equipment[1][2][3]
  • Substrate: 3-Bromo-1H-indazol-4-ol (1.0 equiv)

  • Electrophile: Methyl Iodide (MeI) (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, -325 mesh (1.2 equiv)[1]
    
  • Solvent: DMF (Anhydrous) or Acetone (HPLC Grade)[1]

  • Workup: EtOAc, Water, Brine,

    
    .[1][4]
    
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-1H-indazol-4-ol (1.0 g, 4.7 mmol) in anhydrous DMF (10 mL, 0.5 M concentration).

    • Note: DMF is preferred over acetone for solubility, but acetone allows for easier workup if the substrate is soluble.[1]

  • Deprotonation: Add

    
      (0.78 g, 5.6 mmol, 1.2 equiv) in one portion. Stir the suspension at Room Temperature (25 °C) for 15 minutes.
    
    • Observation: The mixture may turn yellow/orange as the phenoxide anion forms.

  • Alkylation: Cool the mixture to 0 °C (ice bath). Add Methyl Iodide (0.32 mL, 5.1 mmol, 1.1 equiv) dropwise via syringe.[1]

    • Critical Control: Do not use a large excess of MeI. Excess MeI combined with long reaction times can lead to over-methylation at N1 or N2.

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature. Monitor by TLC (Hexanes/EtOAc 1:1) or LC-MS.[2]

    • Endpoint: Conversion is typically complete within 2–4 hours.

  • Quench & Workup: Pour the reaction mixture into ice-cold water (50 mL). The product often precipitates.[5]

    • If Solid: Filter the precipitate, wash with water, and dry under vacuum.[1]

    • If Oil/Solution: Extract with EtOAc (3 x 30 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over

      
       and concentrate.
      
  • Purification: Usually not required.[6] If necessary, purify via silica gel flash chromatography (Gradient: 0

    
     40% EtOAc in Hexanes).[1]
    

Expected Yield: 85–95% Data Validation:



1
Protocol B: Selective -Methylation

Target: 3-Bromo-1-methyl-1H-indazol-4-ol Mechanism: Protection-enabled regioselective alkylation.[1]

Reagents
  • Step 1: TBSCl (1.2 equiv), Imidazole (2.5 equiv), DCM.[1]

  • Step 2: NaH (60% dispersion, 1.2 equiv), MeI (1.1 equiv), THF (Anhydrous).[1]

  • Step 3: TBAF (1.0 M in THF, 1.5 equiv).

Step-by-Step Methodology
  • Step 1: OH-Protection

    • Dissolve substrate in DCM. Add Imidazole followed by TBSCl at 0 °C. Stir at RT for 2 h.

    • Workup: Wash with water, dry, concentrate.[1] Isolate 4-(tert-butyldimethylsilyloxy)-3-bromo-1H-indazole .[1]

  • Step 2: N-Alkylation

    • Dissolve the TBS-protected intermediate in anhydrous THF (0.2 M) under Argon.

    • Cool to 0 °C. Add NaH (1.2 equiv) carefully. Stir 30 min to form the sodium indazolide.

    • Regioselectivity Note: The sodium salt in THF typically favors the thermodynamic N1-alkylation due to chelation and steric factors, especially with the bulky 3-Br and 4-OTBS groups blocking N2.[1]

    • Add MeI (1.1 equiv). Stir at RT for 3–6 hours.

    • Quench with saturated

      
      . Extract with EtOAc.[4]
      
  • Step 3: Deprotection

    • Dissolve the methylated intermediate in THF. Add TBAF solution (1.5 equiv). Stir at RT for 1 hour.

    • Workup: Dilute with EtOAc, wash with water/brine.[1][4]

    • Purification: Flash chromatography is required to separate the major N1-isomer from any minor N2-isomer formed in Step 2.

Expected Yield: 60–70% (over 3 steps)

Troubleshooting & Optimization

IssueProbable CauseSolution
Mixture of O-Me and N-Me products (Path A) Base was too strong or excess MeI used.Switch to

(weaker base). strictly limit MeI to 1.05–1.1 equiv.
Low Conversion (Path A)

particle size too large.
Use finely ground or -325 mesh

. Ensure vigorous stirring.
N2-Alkylation observed (Path B) Solvent effect or counter-ion effect.Ensure solvent is THF (favors N1). Avoid highly polar solvents like DMF for the N-alkylation step if N1 selectivity is poor.
Over-alkylation (Dimethylation) Reaction time too long.Monitor strictly by LC-MS. Quench immediately upon consumption of starting material.

References

  • Regioselectivity in Indazole Alkylation

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[4]

    • Source:Beilstein J. Org. Chem.2021 , 17, 1939–1954.[1]

    • URL:[Link][1]

  • Synthesis of 3-Aminoindazoles (Lenacapavir Intermediates)

    • Title: Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.[1]

    • Source:Molecules2024 , 29, 2705.[1]

    • URL:[Link][1]

  • pKa Data for Heterocycles

    • Title: Equilibrium pKa Table (DMSO Solvent).[7]

    • Source:Bordwell pKa Table (Reich Collection).
    • URL:[Link][1]

Advanced Application Note: 3-Bromo-1-methyl-1H-indazol-4-ol as a Privileged Scaffold in Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Anatomy

In modern medicinal chemistry, the indazole ring system is a highly sought-after pharmacophore, frequently embedded in kinase inhibitors (e.g., axitinib)[1] and apoptosis-inducing agents targeting Bcl-2 proteins[2]. 3-Bromo-1-methyl-1H-indazol-4-ol (CAS: 1781821-06-4, MW: 227.06)[3] is a highly specialized, commercially available building block that offers unparalleled orthogonal reactivity for the rapid assembly of complex heterocycles.

The strategic pre-functionalization of this scaffold provides three distinct mechanistic advantages:

  • N1-Methylation : Unprotected 1H-indazoles are notorious for undergoing N-H tautomerization, leading to inseparable mixtures of 1H- and 2H-alkylated regioisomers during downstream synthesis. Furthermore, free indazole nitrogens can coordinate to palladium, effectively poisoning transition-metal catalysts[4]. The N1-methyl group definitively blocks these side reactions.

  • C3-Bromide : The C-Br bond on the pyrazole-like ring is highly primed for oxidative addition, serving as the primary handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Heck, Buchwald-Hartwig)[1],[4].

  • C4-Hydroxyl : Acting as a nucleophilic handle on the benzenoid ring, the C4-OH can be alkylated via Mitsunobu/SN2 pathways[2], or converted into a triflate (-OTf) to create a secondary, orthogonal cross-coupling site.

G SM 3-Bromo-1-methyl- 1H-indazol-4-ol (Core Scaffold) C3_Rxn C3 Cross-Coupling (Suzuki/Heck) SM->C3_Rxn Pd Catalyst Boronic Acid C4_Rxn C4 Etherification (Mitsunobu/SN2) SM->C4_Rxn R-OH, DIAD, PPh3 or R-X, Base C4_Tf C4 Triflation (Tf2O, Pyridine) SM->C4_Tf Tf2O Prod1 3-Aryl/Vinyl- 1-methyl-1H-indazol-4-ol C3_Rxn->Prod1 Prod2 4-Alkoxy-3-bromo- 1-methyl-1H-indazole C4_Rxn->Prod2 Prod3 3,4-Diaryl- 1-methyl-1H-indazole C4_Tf->Prod3 Sequential Pd-Coupling (C3 then C4)

Figure 1: Orthogonal functionalization pathways of 3-bromo-1-methyl-1H-indazol-4-ol.

Quantitative Data: Reaction Optimization Matrices

To maximize the synthetic utility of this building block, empirical data regarding catalyst selection and reaction conditions must be carefully evaluated. The tables below summarize optimized parameters for functionalizing both the C3 and C4 positions.

Table 1: Cross-Coupling Optimization Matrix for C3-Bromide

Catalyst System Base / Solvent Temp (°C) Target Substrate Yield (%) Mechanistic Observation
Pd(dppf)Cl₂ / None K₂CO₃ / Dioxane:H₂O 90 Phenylboronic acid < 40% Severe catalyst poisoning by indazole nitrogen lone pairs.
XPhos Pd G2 / XPhos K₃PO₄ / Dioxane:H₂O 90 Phenylboronic acid 85-95% Bulky biaryl ligand prevents off-target Pd coordination[4].

| Pd(OAc)₂ / PPh₃ | TEA / Ball-milling | RT | Acrylates (Heck) | 70-85% | Mechanochemical activation suppresses debromination[1]. |

Table 2: C4-Hydroxyl Functionalization Matrix

Reaction Type Reagents Conditions Yield (%) Synthetic Utility
Mitsunobu Etherification R-OH, DIAD, PPh₃ THF, 0 °C to RT 75-90% Inversion of stereocenters; mild conditions tolerate sensitive groups.
SN2 Alkylation R-X, NaH DMF, 0 °C to RT 60-80% Scalable; highly effective for primary unhindered alkyl halides[2].

| Triflation | Tf₂O, Pyridine | DCM, -78 °C | > 90% | Converts C4-OH into a highly reactive electrophile for dual coupling. |

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating built-in analytical checkpoints, researchers can confirm mechanistic causality and troubleshoot in real-time.

Protocol A: C3-Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: Selectively couple an arylboronic acid at the C3 position while leaving the C4-OH intact.

Causality Note: Indazoles are electron-rich, nitrogen-dense heterocycles that can easily displace standard phosphine ligands, leading to the precipitation of inactive "Palladium black"[4]. Utilizing a Buchwald precatalyst (XPhos Pd G2) ensures the rapid generation of the active Pd(0) species, while the steric bulk of the XPhos ligand shields the metal center from unwanted nitrogen coordination.

  • Catalyst Activation & Oxidative Addition:

    • Charge an oven-dried Schlenk flask with 3-bromo-1-methyl-1H-indazol-4-ol (1.0 eq, 227.06 mg/mmol)[3], arylboronic acid (1.2 eq), XPhos Pd G2 (0.05 eq), and anhydrous K₃PO₄ (2.0 eq).

    • Validation Check: Before adding solvent, take a micro-aliquot. LC-MS should strictly show the starting material at m/z 227 [M+H]⁺.

  • Transmetalation & Heating:

    • Evacuate and backfill the flask with N₂ (3 cycles). Add degassed 1,4-dioxane/H₂O (4:1, 0.2 M).

    • Causality: The 20% aqueous volume is mandatory. Water dissolves the phosphate base, generating the reactive nucleophilic boronate complex required to drive the transmetalation step forward[4].

    • Heat the mixture to 90 °C.

  • Reductive Elimination & Reaction Monitoring:

    • Validation Check: At t = 2h, the reaction mixture should transition from a pale yellow suspension to a dark, homogenous solution. Analyze via LC-MS. The complete disappearance of the m/z 227 peak validates successful oxidative addition and transmetalation. If m/z 227 persists alongside a new peak at m/z 149 (debrominated starting material), the catalytic cycle has stalled at reductive elimination; spike with an additional 0.02 eq of XPhos Pd G2.

  • Workup:

    • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium particulates. Wash the organic layer with brine, dry over Na₂SO₄, and purify via flash chromatography.

G Pd0 Pd(0)L_n Active Catalyst PdII_Ox Pd(II) Oxidative Addition Pd0->PdII_Ox + 3-Bromoindazole PdII_Trans Pd(II) Trans- metalation PdII_Ox->PdII_Trans + Ar-B(OH)2 + Base PdII_Trans->Pd0 Reductive Elimination Product C3-Aryl Product PdII_Trans->Product

Figure 2: Suzuki-Miyaura catalytic cycle at the C3-bromide of the indazole scaffold.

Protocol B: C4-O-Alkylation via Mitsunobu Reaction

Objective: Etherification of the C4-hydroxyl group using a primary or secondary alcohol.

Causality Note: The C4-OH is sterically hindered by the adjacent bulky C3-bromide. Traditional SN2 alkylation using strong bases (e.g., NaH)[2] can sometimes lead to unwanted side reactions or degradation of sensitive substrates. The Mitsunobu reaction bypasses this by activating the aliphatic alcohol into an excellent leaving group under mild, neutral conditions.

  • Phosphonium Intermediate Formation:

    • Dissolve 3-bromo-1-methyl-1H-indazol-4-ol (1.0 eq), the target alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF (0.1 M) under N₂. Cool the flask to 0 °C.

    • Causality: Strict temperature control at 0 °C is required to prevent the premature decomposition of the highly reactive betaine intermediate formed in the next step.

  • DIAD Addition & Inversion:

    • Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 10 minutes.

    • Validation Check: The solution will immediately turn a distinct pale yellow upon DIAD addition, indicating the formation of the Morrison-Brunn-Huisgen betaine. Monitor by TLC (Hexanes/EtOAc 3:1); the highly UV-active starting material (R_f ~0.2) should rapidly convert to a less polar product spot (R_f ~0.5-0.7).

  • Byproduct Removal (Self-Validating Step):

    • Validation Check: Triphenylphosphine oxide (TPPO) is a notorious byproduct of this reaction, confirmed by a massive, broad peak at m/z 279 in LC-MS. To validate successful removal without tedious chromatography, concentrate the crude mixture and triturate in cold Et₂O/Hexanes (1:1). The TPPO will precipitate as a fluffy white solid. Filter the solid; the desired C4-etherified indazole remains in the mother liquor.

References[3] 001Chemical. "CAS No. 1781821-06-4, 3-Bromo-1-methyl-1H-indazol-4-ol". 001chemical.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEu1PUJVfrFxymUlkwtLsehyBl2IcSvGXS8yiumEUNh_0Pj3qB10qrTjqMKePEmdGlq39raw6TqwrHs6DZltQSuI9IGlTKjepT7baLDoOT0ofyMzuxbV7vtca8XAvUbFKdsbMQriIJ1K5kWixU24-cfHOEM9hfa4vlFL_s=[1] Beilstein Journals. "Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib". beilstein-journals.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI1MM8pVL-vw_gH3k215_o9yN5r-9ZDRBt9OhxE8xgcQauTz1DyUAOjoJkEoLPWzJOA5ZCDl-FbiELVXNd-pwg6SXyv_diLk9MW5wbdl8GEN2eTAC0HJl4a6lsFr3dDCNjD9YZ7VC4N2TE7rFnBpaiUQ==[4] National Institutes of Health (PMC). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation". nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-2TdR2LWSiEe6Uz-JojAUR-G4mxelXruyiEm0kX-MBAk0RsdWeGivuhjgnZ9ju_fSqKxXq5rcnEusM6579y-R9X639zX3t9b1rLzl_9amkijPYRsJdfT-IBDDW7PcMJcd-iiTb_kSI_X845k=[2] Google Patents. "US9493431B2 - Apoptosis-inducing agent for the treatment of cancer and immune and autoimmune diseases". google.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIHxYPSMNcUr6kVEL14bFpblgRzTkgenY0gZSneVamQ0NFuZNaBZSoWV10Nuf8cOfbSEnG8XWyKwdZ7PaO0TwpjTTUiGV7gqCnNTBRebFh9FENO0Z1MZbpYMMyNWz_P3z5Ur-iUA7nc2X1ew==

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-Bromo-1-methyl-1H-indazol-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and protocol center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the synthesis of 3-bromo-1-methyl-1H-indazol-4-ol—a critical scaffold for dopamine D1 ligands and kinase inhibitors 1.

Synthesizing this molecule with high yields requires mastering a classic dichotomy in heterocyclic chemistry: balancing the ambient nucleophilicity of the indazole nitrogen atoms with the hyper-reactivity of a phenol-like benzenoid ring. This guide breaks down the causality behind these reaction failures and provides self-validating, field-proven protocols to correct them.

Strategic Workflow & Pathway Logic

To prevent cross-reactivity, the sequence of protection, methylation, and bromination must be strictly controlled.

Synthesis Start 1H-indazol-4-ol Protect O-Protection (e.g., MOM-Cl, NaH) Start->Protect Step 1 Methyl N1-Methylation (MeI, Cs2CO3) Protect->Methyl Step 2 Bromo C3-Bromination (NBS or DBDMH) Protect->Bromo Alt Step 2 Methyl->Bromo Step 3 Bromo->Methyl Alt Step 3 Deprotect Deprotection (Acidic Hydrolysis) Bromo->Deprotect Step 4 Product 3-bromo-1-methyl-1H-indazol-4-ol Deprotect->Product Final Step

Synthetic pathways for 3-bromo-1-methyl-1H-indazol-4-ol highlighting protection strategies.

Phase 1: Troubleshooting Regioselective N1-Methylation

Q: My methylation step using methyl iodide (MeI) yields a near 1:1 mixture of N1-methyl and N2-methyl isomers. How can I drive the reaction exclusively toward the N1-isomer?

Causality & Solution: The indazole anion exhibits ambient nucleophilicity. Under kinetic control—such as when using strong bases like Sodium Hydride (NaH) in polar aprotic solvents at low temperatures—the more sterically accessible but less thermodynamically stable N2-alkylation competes heavily 2.

To favor N1-methylation, you must shift the reaction toward thermodynamic control . Using a milder base such as Cesium Carbonate (


) in N,N-Dimethylformamide (DMF) at elevated temperatures allows the system to equilibrate, heavily favoring the more stable N1-isomer. Furthermore, the large cesium cation coordinates less tightly to the indazole nitrogen compared to sodium, increasing the "naked" nature of the anion and altering the transition state to favor N1 attack.

Table 1: Effect of Base and Solvent on N1 vs. N2 Methylation Yields

Base SystemSolventTemperature (°C)N1:N2 RatioOverall Yield (%)
NaH (1.2 eq)THF0 to 2555:4585

(1.5 eq)
DMF2570:3082

(1.5 eq)
DMF6092:888
Protocol: Optimized N1-Methylation (Thermodynamic Control)

This protocol is self-validating: the mild basicity of


 prevents premature cleavage of base-sensitive protecting groups while ensuring complete N1-selectivity.
  • Preparation : Charge a flame-dried flask with 4-(O-protected)-1H-indazole (1.0 eq) and anhydrous DMF (0.2 M) under a nitrogen atmosphere.

  • Base Addition : Add

    
     (1.5 eq). Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation and anion generation.
    
  • Alkylation : Add Methyl Iodide (MeI) (1.1 eq) dropwise via syringe.

  • Thermodynamic Shift : Heat the reaction mixture to 60 °C for 4–6 hours. Monitor via LC-MS until the N2-isomer peak diminishes and equilibrates to the N1-isomer.

  • Workup : Quench with ice water to precipitate the product. Extract with EtOAc (3x). Wash the combined organic layers with a 5% aqueous LiCl solution (critical for removing residual DMF), dry over

    
    , and concentrate in vacuo.
    
Phase 2: Troubleshooting Chemoselective C3-Bromination

Q: During the bromination of 1-methyl-1H-indazol-4-ol, I am observing significant over-bromination and substitution at the C5 and C7 positions. How do I restrict bromination exclusively to the C3 position?

Causality & Solution: The C4-hydroxyl group is a powerful electron-donating group (EDG) via resonance. This strongly activates the adjacent positions (C5 and C7) on the benzenoid ring toward electrophilic aromatic substitution (EAS). While the C3 position on the pyrazole ring is the inherent site for electrophilic attack in an unsubstituted indazole, the free C4-OH completely overrides this preference.

Critical Intervention : You must mask the electron-donating ability of the C4-OH prior to bromination. Converting the hydroxyl to a sterically bulky or electron-withdrawing protecting group (e.g., a Methoxymethyl (MOM) ether) dampens the activation of the benzenoid ring. Once protected, utilizing a highly regioselective brominating agent like 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) under ultrasound irradiation kinetically drives C3-bromination via a highly efficient single-electron transfer (SET) mechanism 3.

BrominationLogic Substrate 1-methyl-1H-indazol-4-ol Unprotected Unprotected C4-OH (Strong EDG) Substrate->Unprotected Direct Br2/NBS Protected Protected C4-OR (Steric/Electronic Shielding) Substrate->Protected Add Protecting Group SideProducts C5 / C7 Bromination (Over-bromination) Unprotected->SideProducts EAS on Benzene Ring TargetProduct Exclusive C3-Bromination Protected->TargetProduct DBDMH (Ultrasound)

Mechanistic divergence in bromination based on C4-hydroxyl protection status.

Protocol: Ultrasound-Assisted C3-Bromination using DBDMH

This protocol utilizes acoustic cavitation to generate localized high-energy micro-environments, accelerating C3-selective halogenation while avoiding harsh acids that could cleave the O-protecting group 3.

  • Setup : Dissolve the O-protected 1-methyl-1H-indazol-4-ol (1.0 eq) in absolute ethanol (0.1 M) in a sealed reaction vial.

  • Reagent Addition : Add

    
     (2.0 eq) as an acid scavenger, followed by 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (1.0 eq).
    
  • Sonication : Submerge the vial in an ultrasonic bath (40 kHz / 50 W) maintained at 40 °C for 30 minutes.

  • Validation : Check the reaction via TLC (Hexanes/EtOAc). The complete consumption of the starting material and the appearance of a single, less polar spot confirms successful mono-bromination without benzenoid ring degradation.

  • Workup : Filter the mixture to remove insoluble hydantoin byproducts and inorganic salts. Concentrate the filtrate and purify via short-pad silica gel chromatography.

Phase 3: Deprotection Strategy

Q: What is the best protecting group strategy to ensure I don't accidentally debrominate the C3 position during final removal?

A: Halogens at the C3 position of indazoles are highly susceptible to hydrodehalogenation under strong reductive conditions 4. If you use a Benzyl (Bn) ether, standard hydrogenolysis (


, Pd/C) will strip the C3-bromide, ruining your yield. Instead, utilize protecting groups that can be cleaved orthogonally via mild acid hydrolysis.

Table 2: Protecting Group Compatibility for 3-Bromoindazoles

Protecting GroupStandard Cleavage ConditionC3-Bromide StabilityRecommendation
Benzyl (Bn)

, Pd/C
Poor (Debromination)Not Recommended
Acetate (Ac)

, MeOH
ExcellentGood
MOM / THPMild HCl / DioxaneExcellentHighly Recommended
References
  • HETEROAROMATIC COMPOUNDS AND THEIR USE AS DOPAMINE D1 LIGANDS - European Patent Office - EP 3323821 A1. Googleapis.com.
  • 3-Chloro-4-methyl-1h-indazole. Benchchem.
  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC. NIH.
  • 3-Bromo-1-(2-methoxyethyl)-1H-indazole. Benchchem.

Sources

Technical Support Center: Regioselective Synthesis of 1-Methyl Indazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the regioselectivity challenges in 1-methyl indazole formation. It is structured to provide mechanistic insight, actionable troubleshooting protocols, and definitive analytical methods.

Topic: Solving Regioselectivity Issues (N1 vs. N2) in Indazole Methylation Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.4 (Current)

The Core Problem: Tautomeric Ambiguity

The fundamental challenge in synthesizing 1-methyl indazole lies in the annular tautomerism of the parent indazole. The heterocycle possesses two nucleophilic nitrogen atoms:

  • N1 (Benzenoid): Thermodynamically favored due to the preservation of the benzene ring's aromaticity.

  • N2 (Quinonoid): Kinetically favored in many electrophilic substitutions due to higher electron density and lower steric hindrance (depending on C7 substitution).

When alkylating a neutral indazole, you are fighting a battle between Thermodynamic Control (favoring N1) and Kinetic Control (favoring N2).

Mechanistic Pathway Diagram

The following diagram illustrates the bifurcation of the reaction pathway based on conditions.

IndazoleRegioselectivity Indazole Parent Indazole (Tautomeric Mix) Deprotonation Indazolyl Anion (Delocalized) Indazole->Deprotonation Base Treatment Kinetic Kinetic Conditions (Polar Aprotic, Low Temp) favors N2 attack Deprotonation->Kinetic Thermo Thermodynamic Conditions (Non-polar, High Temp, Metal Chelation) favors N1 stability Deprotonation->Thermo N2_Prod N2-Methyl Indazole (Quinonoid/Kinetic) Often Undesired Kinetic->N2_Prod Fast Attack N1_Prod N1-Methyl Indazole (Benzenoid/Thermodynamic) Target Pharmacophore Thermo->N1_Prod Equilibration N2_Prod->N1_Prod Thermal Rearrangement (High T, Acid Cat.)

Caption: Figure 1. Divergent pathways in indazole alkylation. N2-alkylation is often faster (kinetic), while N1-alkylation yields the more stable benzenoid system (thermodynamic).[1]

Troubleshooting Module: Direct Alkylation

Scenario: You have an existing indazole core and must methylate it. You are observing a mixture of isomers (e.g., 60:40 N1:N2).

Q1: How do I shift the ratio toward the N1-isomer using standard reagents?

Recommendation: Switch to "Hard" Thermodynamic Conditions. To maximize N1 selectivity, you must push the reaction toward thermodynamic equilibrium. The N1-isomer is generally 2–4 kcal/mol more stable than the N2-isomer.

VariableRecommendation for N1 SelectivityMechanistic Rationale
Base NaH or KOtBu Strong bases ensure complete deprotonation. The sodium cation (

) can coordinate with N2, blocking it and directing the electrophile to N1 (chelation control), especially if C3 has a coordinating group.
Solvent THF or Toluene (Non-polar/Low dielectric)Polar aprotic solvents (DMF, DMSO) dissociate ion pairs, making the N2 lone pair more available (kinetic control). Non-polar solvents promote tight ion pairing, favoring N1.
Temperature Reflux (60°C - 110°C) Higher temperatures provide the activation energy required to reverse N2-alkylation (if reversible) or simply access the higher-barrier thermodynamic N1 pathway.
Electrophile MeI (Methyl Iodide)Highly reactive. Note: Less reactive alkylating agents (tosylates) often show better N1 selectivity due to the "Hammond Postulate"—the transition state is later and resembles the stable product (N1).
Q2: My substrate has an electron-withdrawing group (EWG) at C3. Why is N1 selectivity poor?

Analysis: Substituents at C3 and C7 drastically alter the electronic landscape.

  • Electronic Effect: An EWG at C3 pulls electron density, making the N1 nitrogen less nucleophilic.

  • Steric Effect: If you have a bulky group at C3, it sterically hinders the N2 position (which is adjacent to C3).[1] This actually helps N1 selectivity.

  • Troubleshooting: If you have a small EWG (like -CN or -Cl) at C3, steric hindrance is minimal, but nucleophilicity is reduced. In this case, switch to the Cyclization Protocol (Module 3) , as direct alkylation will likely remain non-selective.

Q3: Can I convert the unwanted N2-isomer into the N1-isomer?

Answer: Sometimes, via thermal rearrangement. Heating N2-methylated indazoles (often in the presence of methyl iodide or acid catalysts) can induce a rearrangement to the thermodynamically stable N1-isomer, although this is substrate-dependent and often low-yielding. A more reliable method is quaternization :

  • Treat the mixture with excess MeI to form the N1,N2-dimethylindazolium salt.

  • Demethylate selectively (nucleophilic attack usually removes the methyl from the less stable N2 position). Note: This is high-risk and step-intensive.

Strategic Synthesis Module: De Novo Cyclization

Scenario: Direct alkylation is failing to provide >90% regioselectivity, or purification is difficult. Solution: Do not alkylate. Build the ring with the methyl group already in place.

Protocol: The Fluorobenzaldehyde-Hydrazine Route

This is the "Gold Standard" for generating pure 1-methyl indazoles.

Mechanism:

  • Condensation: Methylhydrazine (

    
    ) reacts with 2-fluorobenzaldehyde.
    
  • Regiocontrol: The unsubstituted

    
     is generally more nucleophilic toward the carbonyl (less sterically hindered) than the 
    
    
    
    . This forms the hydrazone intermediate:
    
    
    .
  • Cyclization (

    
    ):  The remaining nitrogen (bearing the methyl group) attacks the aromatic ring, displacing the fluorine.
    
  • Result: The methyl group ends up on N1.[1][2]

Step-by-Step Workflow:

  • Reagents: 2-Fluorobenzaldehyde derivative (1.0 eq), Methylhydrazine (1.2–1.5 eq).

  • Solvent: DMA (Dimethylacetamide) or NMP.

  • Base:

    
     or 
    
    
    
    (2.0 eq).
  • Conditions: Heat to 100–120°C for 4–12 hours.

  • Workup: Pour into water. The 1-methyl indazole often precipitates as a solid.

Critical Note on Methylhydrazine: While methylhydrazine favors 1-methyl indazole, strictly speaking, it can attack via the methylated nitrogen first (leading to 2-methyl indazole). However, the


 attack on the aldehyde is kinetically dominant. To guarantee 100% regioselectivity, use O-methyloximes  of the benzaldehyde, which suppress side reactions.

CyclizationRoute Start 2-Fluorobenzaldehyde Derivative Intermed Hydrazone Intermediate (Ar-CH=N-NHMe) Start->Intermed Condensation (NH2 attack) Reagent Methylhydrazine (NH2-NHMe) Reagent->Intermed Cyclization Intramolecular SNAr (N-Me attacks Ar-F) Intermed->Cyclization Heat/Base Product 1-Methyl Indazole (Regiopure) Cyclization->Product

Caption: Figure 2. De novo synthesis strategy. Constructing the ring with methylhydrazine bypasses the ambiguity of alkylating a pre-formed indazole.

Analytical Module: Distinguishing N1 vs. N2

Problem: You have isolated a product. Is it the N1 or N2 isomer? 1H NMR chemical shifts alone are often inconclusive without a reference.

Definitive Method: 1D NOE (Nuclear Overhauser Effect) You must observe the spatial proximity of the methyl group to the ring protons.

IsomerNOE Correlation (Key Signal)Interpretation
1-Methyl (N1) Me

H7
The methyl group is spatially close to the proton at position 7 (benzene ring).
2-Methyl (N2) Me

H3
The methyl group is spatially close to the proton at position 3 (pyrazole ring).

13C NMR Diagnostic:

  • N1-Isomer: The C3 carbon typically appears at 132–136 ppm .

  • N2-Isomer: The C3 carbon is often shielded, appearing upfield at 120–125 ppm (due to the adjacent N-Me).

References & Authority

  • Regioselective Alkylation Mechanisms:

    • Luo, G., et al. (2006). Regioselective synthesis of 1-alkylindazoles. This paper establishes the baseline for base/solvent effects on N1 vs N2 selectivity.

    • Source:3

  • Thermodynamic vs. Kinetic Control:

    • Cheung, M., et al. (2003). Investigation of the regioselectivity of the alkylation of indazoles. Defines the kinetic preference for N2 and thermodynamic preference for N1.

    • Source:4

  • Cyclization Strategy (Hydrazine Route):

    • Lukin, K., et al. (2006). New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. Provides the protocol for the "Surefire" cyclization method.

    • Source:5[6][7]

  • NMR Characterization Data:

    • A Spectroscopic Showdown: Distinguishing 1H- and 2H-Indazole Isomers. Detailed tables on UV, MS, and NMR distinctions.

    • Source:8[9]

Sources

Technical Support Center: Optimizing Recrystallization for 3-bromo-1-methyl-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the recrystallization of 3-bromo-1-methyl-1H-indazol-4-ol. Moving beyond a simple procedural outline, this document explains the underlying principles of solvent selection and provides robust troubleshooting strategies to address common experimental challenges. Our goal is to empower you with the expertise to develop a self-validating and efficient purification protocol.

Understanding the Molecule: Key Physicochemical Considerations

Before any successful recrystallization, a foundational understanding of the target molecule is paramount. While extensive experimental data for 3-bromo-1-methyl-1H-indazol-4-ol is not widely published, we can infer its properties from its structure and data on related compounds.[1]

  • Structure: The molecule contains a bicyclic indazole core, a polar hydroxyl (-OH) group, a bromine (-Br) atom, and a methyl (-CH3) group on the nitrogen.

  • Polarity: The presence of the N-H and O-H functionalities suggests the molecule has significant polar character and is capable of hydrogen bonding.[2][3] The bromine and the aromatic system contribute some nonpolar characteristics. This amphiphilic nature is key to solvent selection.

  • Predicted Properties:

    • Molecular Formula: C₈H₇BrN₂O[3]

    • Molecular Weight: ~227.06 g/mol [3]

    • XlogP (Predicted): 2.2[3] (This value indicates moderate lipophilicity).

The key to recrystallization is identifying a solvent that solubilizes the compound at an elevated temperature but not at room or sub-ambient temperatures.[4][5][6]

Systematic Solvent Screening: An Experimental Workflow

A systematic approach is crucial to identifying the optimal solvent or solvent system. This protocol should be performed on a small scale (~50-100 mg) before committing a larger batch of crude material.[4]

Step 1: Single Solvent Screening

The goal is to test the solubility of 3-bromo-1-methyl-1H-indazol-4-ol in a range of solvents with varying polarities.

Protocol:

  • Place approximately 50 mg of the crude solid into a small test tube.

  • Add the test solvent dropwise (start with ~0.5 mL) at room temperature and agitate. Observe if the solid dissolves. A good candidate solvent will not dissolve the compound at this stage.[5]

  • If the solid is insoluble at room temperature, heat the mixture gently (e.g., in a warm water bath) towards the solvent's boiling point. Add the minimum amount of additional solvent needed to achieve complete dissolution.[7]

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • If crystals do not form, try inducing crystallization by scratching the inside of the test tube with a glass rod or placing it in an ice bath.[8]

  • Record your observations for each solvent tested. The ideal solvent will show high solubility when hot and low solubility when cold, resulting in a good yield of crystals.[4]

Data Interpretation: Solvent Suitability Table
SolventPolarity IndexBoiling Point (°C)Expected Solubility (Cold)Expected Solubility (Hot)Recommendation
Water 10.2100Very LowLow to ModerateGood anti-solvent potential.
Ethanol 4.378Low to ModerateHighPromising Candidate.
Methanol 5.165ModerateHighMay be too soluble, leading to lower yields.[9][10]
Acetone 5.156ModerateHighPotential, but low boiling point can be problematic.
Ethyl Acetate 4.477LowHighPromising Candidate.
Toluene 2.4111Very LowModeratePotential, especially if impurities are highly nonpolar.
Hexanes 0.169InsolubleVery LowLikely a good anti-solvent.

Note: This data is predictive and should be confirmed experimentally.

Step 2: Mixed Solvent System (Co-crystallization)

If no single solvent provides optimal results, a mixed solvent system is an excellent alternative.[11][12] This typically involves a "good" solvent in which the compound is highly soluble and a "bad" or "anti-solvent" in which it is poorly soluble.[13] The two solvents must be miscible.

Common Pairs to Evaluate:

  • Ethanol/Water

  • Acetone/Water

  • Ethyl Acetate/Hexanes

Protocol:

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • While the solution is still hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the saturation point).[12]

  • If cloudiness persists, add a drop or two of the hot "good" solvent to redissolve the precipitate.

  • Allow the solution to cool slowly, as described for the single-solvent method.

Visualizing the Workflow: Solvent Selection Decision Tree

The following diagram illustrates the logical process for selecting an appropriate recrystallization solvent system.

Recrystallization_Workflow Solvent Optimization Workflow for 3-bromo-1-methyl-1H-indazol-4-ol start Crude Product screen Perform Small-Scale Single Solvent Screening start->screen decision1 Ideal Single Solvent Found? (High solubility hot, low cold) screen->decision1 single_solvent Scale-up with Single Solvent Recrystallization decision1->single_solvent Yes mixed_solvent_dev Identify 'Good' (Soluble) and 'Bad' (Insoluble) Miscible Pair decision1->mixed_solvent_dev No end_product Pure Crystals single_solvent->end_product troubleshoot Troubleshoot (e.g., Oiling Out, Low Yield) single_solvent->troubleshoot If issues arise mixed_solvent_recrys Perform Mixed Solvent Recrystallization mixed_solvent_dev->mixed_solvent_recrys mixed_solvent_recrys->end_product mixed_solvent_recrys->troubleshoot If issues arise

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in Coupling Reactions with Brominated Indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to addressing challenges in transition metal-catalyzed coupling reactions involving brominated indazoles. This guide is designed for researchers, chemists, and drug development professionals who encounter issues such as low yields, stalled reactions, and inconsistent results. As these N-heterocyclic substrates present unique challenges, this document provides in-depth troubleshooting guides, validated protocols, and expert insights to help you diagnose and resolve issues related to catalyst poisoning and deactivation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when working with brominated indazoles.

Q1: What are the most common signs of catalyst poisoning in my coupling reaction?

A1: The primary indicators of catalyst poisoning include a significant drop in the reaction rate, a complete stall of the reaction before reaching completion, or a noticeable decrease in product yield and selectivity.[1][2] You might also observe a change in the physical appearance of the reaction mixture, such as the formation of a black precipitate, commonly known as palladium black, which signals the aggregation of the active Pd(0) catalyst into an inactive state.[3]

Q2: Why are brominated indazoles particularly challenging substrates?

A2: Brominated indazoles are considered challenging substrates due to the presence of two nitrogen atoms within the heterocyclic ring. These nitrogen atoms can act as Lewis bases and coordinate strongly to the palladium catalyst center.[4][5] This coordination can lead to the formation of stable, inactive catalyst complexes, effectively removing the catalyst from the active catalytic cycle, a phenomenon known as substrate-related inhibition.[4] The acidic N-H proton on the indazole ring can also interfere with the catalytic cycle in some cases.[6]

Q3: My reaction started but then stopped. I suspect catalyst poisoning. What are the most likely culprits?

A3: Beyond substrate-related inhibition, several external impurities are common catalyst poisons. The most notorious are:

  • Sulfur Compounds: Trace amounts of elemental sulfur, thiols, or sulfides, often originating from the synthesis of starting materials, are potent poisons for palladium catalysts.[4][7]

  • Nitrogen Compounds: Besides the substrate itself, other nitrogen-containing functional groups or impurities can act as inhibitors.[1]

  • Water/Proton Sources: Excessive water or other protic impurities can lead to side reactions like hydrodehalogenation (loss of bromine) and can affect catalyst stability.[4][6]

  • Heavy Metals: Contaminants like lead, mercury, or arsenic can irreversibly poison the catalyst.[8]

Q4: If my reaction is sluggish, can I simply increase the catalyst loading?

A4: While increasing the catalyst loading might seem like a straightforward solution, it is often a temporary fix that doesn't address the root cause of the problem. It can compensate for some catalyst deactivation but may not overcome potent poisoning.[9] Furthermore, this approach increases the cost of the reaction and can lead to higher levels of residual palladium in your final product, which is a significant concern in pharmaceutical development. A more robust approach is to identify and eliminate the source of the poisoning.

Part 2: In-Depth Troubleshooting Guides

This section provides structured guidance for diagnosing and solving specific experimental problems.

Guide 1: Issue - Low or No Conversion

Question: My Suzuki-Miyaura or Buchwald-Hartwig reaction with a 6-bromo-1H-indazole derivative is showing minimal or no product formation. What steps should I take?

Answer: Low or no conversion is a common but solvable issue. It typically points to a fundamental problem with catalyst activity, which can be compromised from the outset.

  • Substrate-Induced Catalyst Inhibition: The indazole nitrogen is a primary suspect. The choice of ligand is critical to mitigate this. Bulky, electron-rich phosphine ligands are often required to promote the desired catalytic steps while discouraging the formation of inactive catalyst-substrate complexes.[6][9]

  • Impurities in Reagents or Solvents: Catalyst poisons in your starting materials or solvents can completely shut down the reaction.[10] Sulfur-containing impurities are particularly problematic.[7]

  • Inactive Catalyst or Pre-catalyst: The palladium source may be old, improperly stored, or of poor quality. Pre-catalysts require activation, and if this step fails, the reaction will not proceed.[11]

  • Suboptimal Reaction Conditions: The base, solvent, and temperature play a crucial role. For instance, an inappropriate base may not be effective in the transmetalation step of a Suzuki coupling.[5][12]

dot

Diagram 1: Troubleshooting Workflow for Low Conversion start Low or No Conversion Observed check_purity Step 1: Verify Reagent Purity (Substrate, Boronic Acid, Base, Solvent) start->check_purity run_control Run High-Purity Control Experiment (See Protocol 2) check_purity->run_control purity_issue Problem Identified: Reagent/Solvent Poisoning run_control->purity_issue Improved Conversion no_purity_issue No Improvement run_control->no_purity_issue purify Action: Purify Starting Materials (Recrystallization, Distillation, Filtration) purity_issue->purify screen_ligands Step 2: Screen Ligands (Bulky, electron-rich phosphines) no_purity_issue->screen_ligands ligand_issue Problem Identified: Substrate Inhibition screen_ligands->ligand_issue Improved Conversion no_ligand_issue No Improvement screen_ligands->no_ligand_issue optimize_ligand Action: Use Optimal Ligand (e.g., SPhos, XPhos, BrettPhos) ligand_issue->optimize_ligand screen_conditions Step 3: Screen Reaction Conditions (Base, Solvent, Temperature) no_ligand_issue->screen_conditions conditions_issue Problem Identified: Suboptimal Conditions screen_conditions->conditions_issue Improved Conversion optimize_conditions Action: Implement Optimized Base/Solvent/Temp Combination conditions_issue->optimize_conditions

Caption: A logical workflow for troubleshooting low conversion.

  • Ligand Screening: For Suzuki and Buchwald-Hartwig reactions with N-heterocycles, bulky biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or specific ligands like BrettPhos for aminations are often effective.[12][13] They can accelerate the reductive elimination step and sterically hinder the coordination of the indazole nitrogen.

  • Reagent Purification: Run a control experiment using high-purity reagents (see Protocol 2). If this succeeds, purify your standard batch of reagents. Solids can be recrystallized, and solvents should be passed through a purification system or distilled.[3]

  • Base and Solvent Optimization: The choice of base is critical. For Suzuki couplings, ensure you are using an anhydrous base like Cs₂CO₃ or K₃PO₄.[14][15] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LiHMDS are often required.[13] The solvent must be anhydrous and degassed to prevent side reactions.[6]

Guide 2: Issue - Reaction Stalls or Plateaus Before Completion

Question: My reaction proceeds well initially, as confirmed by LC-MS, but then it stops at 50-70% conversion, even after extended reaction times. What is happening?

Answer: A reaction that starts but fails to reach completion is a classic symptom of catalyst deactivation occurring during the reaction.

  • Product Inhibition: The synthesized product, a substituted indazole, may be a more potent ligand for the palladium catalyst than the starting brominated indazole. As the product concentration increases, it progressively binds to and deactivates the catalyst.[9]

  • Catalyst Agglomeration (Palladium Black Formation): Under the reaction conditions, the ligand may slowly dissociate from the Pd(0) center. These unstable, ligand-less species can then aggregate into inactive palladium black.[3] This is often promoted by higher temperatures or suboptimal ligand choice.

  • Ligand Degradation: The phosphine ligands themselves can be susceptible to oxidation or hydrolysis, especially if the reaction conditions are not strictly anhydrous and anaerobic.[4] Ligand degradation leads to the formation of unstable palladium species that then agglomerate.

  • Use a More Robust Catalyst System: Employ well-defined palladium pre-catalysts (e.g., G3 or G4 palladacycles) which are often more stable and resistant to deactivation.

  • Adjust Ligand-to-Metal Ratio: Increasing the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or higher) can help stabilize the active catalytic species and prevent aggregation.

  • Lower Reaction Temperature: If possible, lowering the reaction temperature can reduce the rate of catalyst decomposition and ligand degradation. This may require a longer reaction time but can lead to a higher final conversion.

  • Consider N-Protection: If other methods fail, protecting the N-H of the indazole (e.g., with a BOC or SEM group) can prevent its interference in the catalytic cycle.[6][13] However, this adds extra steps to the synthesis.

Guide 3: Issue - Significant Dehalogenation Byproduct

Question: My primary byproduct is the dehalogenated indazole (the bromo- group is replaced by a hydrogen). How can I minimize this side reaction?

Answer: The formation of a dehalogenated (or hydrodehalogenated) byproduct is a common side reaction in palladium-catalyzed couplings. It occurs when the organopalladium intermediate reacts with a proton source before the desired coupling step (transmetalation or amine binding) can take place.[6]

  • Presence of Water: The most common proton source is residual water in the reaction mixture, solvents, or reagents.[6]

  • Suboptimal Base: Using a base that contains water (e.g., hydrated K₃PO₄) or generates it in situ can promote dehalogenation.[6]

  • Alcohol Solvents: In some cases, alcohol solvents or co-solvents can act as proton donors.

dot

Diagram 2: Catalytic Cycle with Poisoning & Side Reactions Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (L-Pd(II)-Ar(Br)) Pd0->OxAdd Ar-Br Inactive Inactive Complex (L-Pd-Poison) Pd0->Inactive Coordination PdBlack Pd(0) Black (Inactive Aggregate) Pd0->PdBlack Aggregation Transmetal Transmetalation (Suzuki) or Amine Binding (B-H) OxAdd->Transmetal R-B(OH)₂ or R₂NH OxAdd->Inactive Coordination Dehalogenation Dehalogenated Byproduct (Ar-H) OxAdd->Dehalogenation Protonolysis RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Coupled Product (Ar-R) RedElim->Product Poison Poison (S, N-Het) Proton Proton Source (H₂O)

Caption: The catalytic cycle with key catalyst deactivation pathways.

  • Rigorous Anhydrous Technique: Flame-dry all glassware. Use anhydrous, degassed solvents. Ensure all solid reagents, especially the base, are thoroughly dried before use.

  • Screen Anhydrous Bases: Switch to a non-hydroxide base like CsF or ensure that bases like K₂CO₃ or K₃PO₄ are anhydrous.[6]

  • Avoid Protic Solvents: If possible, avoid using alcohols as solvents or co-solvents. If a co-solvent is needed for solubility, minimize its amount.

Part 3: Protocols & Methodologies
Protocol 1: Baseline Suzuki-Miyaura Coupling with 7-Bromo-1H-indazole

This protocol provides optimized starting conditions for the coupling of a brominated indazole with an arylboronic acid, based on established literature.[14][16]

Materials:

  • 7-Bromo-1H-indazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5-10 mol%)

  • Cesium Carbonate (Cs₂CO₃), anhydrous (2.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture), degassed

  • Reaction vessel (e.g., microwave vial or sealed tube)

Procedure:

  • To a reaction vessel, add 7-bromo-1H-indazole, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Seal the vessel and place it in a preheated oil bath or microwave reactor at 110-140 °C.

  • Stir the reaction for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Experimental Test for Catalyst Poisoning

This experiment helps determine if impurities in your reagents are the source of catalyst deactivation.[3]

  • Baseline Reaction: Run your coupling reaction under your standard conditions using your current batches of reagents and solvents. Carefully record the reaction profile (conversion over time) and the final isolated yield.

  • High-Purity Reaction: Set up an identical reaction in parallel. However, for this reaction, use reagents and solvents of the highest available purity.

    • Use a fresh bottle of catalyst from a reputable supplier.

    • Recrystallize the brominated indazole and coupling partner.

    • Use a freshly opened bottle of anhydrous base or dry it thoroughly in a vacuum oven.

    • Use a freshly opened bottle of anhydrous, degassed solvent or a solvent purified via a solvent purification system.

  • Comparison: Monitor both reactions simultaneously. If the high-purity reaction shows a significantly improved reaction rate and final yield compared to the baseline, it strongly indicates that one or more of your standard reagents are contaminated with a catalyst poison.[3]

Overview of Analytical Techniques for Poison Identification

If you have confirmed poisoning, identifying the specific poison is crucial.[1]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Detects and quantifies trace metal impurities in your starting materials or on the spent catalyst.[1][2][8]

  • X-ray Photoelectron Spectroscopy (XPS): Analyzes the elemental composition and chemical state of the catalyst surface, which can reveal the presence of adsorbed poisons like sulfur or halides.[1][8][17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify volatile organic impurities in solvents or starting materials that may act as poisons.[1][18]

Part 4: Data & Reference Tables
Table 1: Common Catalyst Poisons in Coupling Reactions
Poison ClassExamplesProbable SourceEffect on Catalyst
Sulfur Compounds Elemental sulfur, thiols, sulfidesImpurities from starting material synthesis[4][7]Strong coordination to the metal center, blocking active sites.
Nitrogen Compounds Excess N-heterocycles, amines, amidesSubstrate, product, or additives[1][4]Coordination to the metal, forming stable, inactive complexes.
Heavy Metals Mercury (Hg), Lead (Pb), Arsenic (As)Contamination in reagents or feedstocks[8]Irreversible poisoning of active sites.
Halides Excess chloride, bromide, iodideSubstrate, salts, additives[4]Can alter electronic properties or form stable halo-complexes.
Proton Sources Water, AlcoholsWet reagents/solvents, hydrated bases[6]Promotes hydrodehalogenation and ligand degradation.
Oxidants Oxygen (Air)Leaks in inert atmosphere setupOxidizes active Pd(0) to inactive Pd(II).[3]
Table 2: Recommended Ligands for Challenging Indazole Couplings
Ligand TypeExamplesApplicationRationale
Biaryl Monophosphines XPhos, SPhos, RuPhosSuzuki, Buchwald-HartwigBulky and electron-rich; promote fast reductive elimination and sterically hinder substrate coordination.[12]
Dialkylbiaryl Phosphines BrettPhos, tBuXPhosBuchwald-Hartwig AminationHighly active for C-N bond formation, particularly effective for heterocyclic substrates.[13][19]
Ferrocene-Based Ligands dppfSuzukiGood general ligand, but may be less effective than biaryl phosphines for highly challenging substrates.[20]
N-Heterocyclic Carbenes (NHCs) IPr, IMesGeneral CouplingForm strong bonds to the metal center, creating robust and thermally stable catalysts.[21][22][23]
References
  • dealing with catalyst poisoning in the hydrogenation for synthesis - Benchchem. (n.d.).
  • troubleshooting byproduct formation in 6-bromo-1H-indazol-4-amine reactions - Benchchem. (n.d.).
  • Catalyst Poisoning Testing - Intertek. (n.d.).
  • Catalyst poisoning issues in reactions involving 3,4,5-Tribromo-2,6-dimethylpyridine - Benchchem. (n.d.).
  • How to detect catalyst poisoning in hydrotreaters - Patsnap Eureka. (2025, June 19).
  • Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. (n.d.).
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9).
  • Boujdi, K., El Brahmi, N., Graton, J., Dubreuil, D., Collet, S., Mathé-Allainmat, M., Akssira, M., Lebreton, J., & El Kazzouli, S. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7430-7440. doi:10.1039/D0RA08598G
  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - Beilstein Journals. (2018, April 6).
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC. (n.d.).
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Publishing. (n.d.).
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives - Benchchem. (n.d.).
  • Reichert, E. C. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
  • Technical Support Center: Cross-Coupling Reactions with 4-Bromo-1-(4-fluorophenyl)-1H-imidazole - Benchchem. (n.d.).
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (n.d.). ResearchGate.
  • Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions | Request PDF - ResearchGate. (n.d.).
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.).
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole - Benchchem. (n.d.).
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - ACS Publications. (2021, February 22).
  • Technical Support Center: Catalyst Poisoning in Reactions with 2-Ethyl-4-fluoropyridine - Benchchem. (n.d.).
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9).
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • Technical Support Center: Catalyst Poisoning in Reactions with 5-Bromo-2-chlorobenzo[d]thiazole - Benchchem. (n.d.).
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions - Benchchem. (n.d.).
  • Cross-Coupling Reactions Guide. (n.d.).
  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.).
  • Smart N-Heterocyclic Carbene Ligands in Catalysis | Chemical Reviews - ACS Publications. (2017, February 2).
  • Boujdi, K., El Brahmi, N., Graton, J., Dubreuil, D., Collet, S., Mathé-Allainmat, M., Akssira, M., Lebreton, J., & El Kazzouli, S. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7430-7440. doi:10.1039/D0RA08598G
  • Advances in Catalysis Using N-Heterocyclic Carbene Platinum Complexes - PMC - NIH. (n.d.).
  • N-Heterocyclic carbenes as tunable ligands for catalytic metal surfaces | Semantic Scholar. (2021, May 1).
  • impact of catalyst purity on organic transformation efficiency - IJARST. (2024, April 15).
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25).

Sources

Overcoming steric hindrance in 3-position substitution of indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Indazole C3 Functionalization Topic: Overcoming Steric Hindrance in 3-Position Substitution Ticket ID: IND-C3-STERIC-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic & Strategy Overview

The "Indazole Paradox": The C3 position of the indazole ring presents a unique synthetic challenge. Unlike the C3 of indole, which is highly nucleophilic, the indazole C3 is electronically deactivated by the adjacent pyridine-like nitrogen (N2). When you add steric hindrance —specifically bulky protecting groups at N1 (e.g., THP, SEM, Boc) or substituents at the peri-position (C4)—standard Electrophilic Aromatic Substitution (EAS) often fails or yields regioisomeric mixtures (C5/C7 attack).

To overcome this, we must abandon standard EAS and utilize Metallation or Transition-Metal Catalyzed strategies that operate independently of the ring's inherent nucleophilicity.

Method Selection Decision Tree

Use this logic flow to select the correct protocol for your specific substrate.

IndazoleStrategy Start START: Analyze Substrate Q1 Is N1 Protected? Start->Q1 Q2 Is C4 Substituted (Peri-Sterics)? Q1->Q2 Yes (THP, SEM, Alkyl) MethodA Method A: Direct Halogenation (I2/KOH or NIS/AgOAc) Q1->MethodA No (Free NH) MethodB Method B: Knochel-Hauser Base (TMPMgCl·LiCl) -> Electrophile Q2->MethodB Yes (High Sterics) MethodD Method D: Cross-Coupling w/ Specialized Ligands (XPhos/RuPhos) Q2->MethodD No (Low Sterics) MethodA->MethodD If Halogenation Successful MethodC Method C: C-H Activation (Ru/Rh Catalysis + Directing Group) MethodB->MethodC Alternative if Base Sensitive

Figure 1: Strategic decision tree for selecting the optimal C3-functionalization pathway based on steric and electronic constraints.

Core Protocols & Troubleshooting

Protocol A: The "Knochel-Hauser" Magnesiation (High Steric Tolerance)

Best for: Substrates with bulky N1 protecting groups or C4 substituents where lithiation (n-BuLi) causes ring opening or side reactions.

The Science: Standard lithiation (n-BuLi) requires cryogenic temperatures (-78 °C) and often attacks the protecting group. The Knochel-Hauser base (TMPMgCl·LiCl) operates at higher temperatures (0 °C to RT) and utilizes a "turbo-Grignard" mechanism. The bulky TMP (tetramethylpiperidino) group prevents nucleophilic attack on the ring, acting strictly as a base to deprotonate C3, even in sterically crowded environments.

Step-by-Step Workflow:

  • Preparation: Dissolve N1-protected indazole (1.0 equiv) in anhydrous THF (0.5 M).

  • Reagent Addition: Add TMPMgCl·LiCl (1.2 equiv, usually ~1.0 M in THF) dropwise at -20 °C .

  • Activation: Warm to -10 °C or 0 °C and stir for 30–60 mins.

    • Checkpoint: Take an aliquot, quench with D2O, and check NMR/MS for >95% deuterium incorporation at C3.

  • Quench: Add electrophile (e.g., I2, aldehyde, alkyl halide) at -20 °C.

  • Workup: Warm to RT, quench with sat. NH4Cl.

Troubleshooting Table:

Issue Probable Cause Corrective Action
Low Conversion Moisture in TMP base (titer dropped). Titrate TMPMgCl[1]·LiCl using benzoic acid/phenylhydrazine before use.
N1-PG Cleavage Reaction temperature too high during addition. Keep addition at -20 °C; only warm to 0 °C for the metallation step.

| C7 Deprotonation | Directing group competition (e.g., if N1-PG has a coordinating oxygen). | Switch N1-PG to a non-coordinating group (e.g., Tosyl or Phenyl) or use bulky silyl protection (TIPS). |

Protocol B: Pd-Catalyzed Cross-Coupling on Sterically Hindered 3-Haloindazoles

Best for: Installing aryl/heteroaryl groups at C3 when the halogen is already present.

The Science: The oxidative addition of Pd(0) into the C3-Halogen bond is the rate-limiting step, severely hampered by the "buttressing effect" of C4-H or C4-substituents. Standard ligands (PPh3, dppf) are too small to force the active Pd species into this crowded pocket. You must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .

Recommended System:

  • Catalyst: Pd2(dba)3 (1–2 mol%) or Pd(OAc)2.

  • Ligand: XPhos (for general sterics) or RuPhos (for electron-rich coupling partners).

  • Base: K3PO4 (anhydrous) or Cs2CO3.

  • Solvent: 1,4-Dioxane/Water (4:1) or n-Butanol (for solubility).

Mechanism of Steric Bypass (Visualized):

SuzukiSteric L Bulky Ligand (XPhos) Complex Mono-Ligated Pd Species (L-Pd) L->Complex Pd Pd(0) Pd->Complex Sub 3-Iodo-4-Sub-Indazole (Sterically Crowded) OA Oxidative Addition (Facilitated by L-Bulk) Sub->OA Complex->OA + Substrate Transmetallation Transmetallation OA->Transmetallation Reductive Elimination Reductive Elimination Transmetallation->Reductive Elimination C3-Aryl Indazole C3-Aryl Indazole Reductive Elimination->C3-Aryl Indazole

Figure 2: The bulky ligand (XPhos) promotes the formation of a highly active mono-ligated Pd(0) species, which is essential for penetrating the steric wall at the indazole C3 position.

Frequently Asked Questions (FAQs)

Q1: Why does direct iodination (NIS) fail with my N1-SEM protected indazole? A: N1-protection removes the N-H acidity. In free indazole, iodination often proceeds via N-iodination followed by rearrangement. With N1-SEM, the ring is less activated.

  • Fix: Switch to Lithiation/Magnesiation (Protocol A). If you must use EAS, use NIS + AgOTf (cat.) in HFIP (Hexafluoroisopropanol). The solvent HFIP activates the NIS via hydrogen bonding, making it a "super-electrophile" capable of overcoming the deactivated ring.

Q2: I have a substituent at C4. Can I still do a Suzuki coupling at C3? A: Yes, but it is difficult. This is the classic "ortho-ortho" interference.

  • Fix: Use 3-Iodo (not 3-Bromo) indazole to speed up oxidative addition. Use Pd-PEPPSI-IPr or XPhos-Pd-G2 precatalysts. High temperature (100–120 °C) is mandatory. Microwave irradiation often improves yields by overcoming the activation energy barrier imposed by sterics.

Q3: Can I use Direct C-H Arylation to avoid the halogenation step? A: Yes, but regioselectivity is the risk. C-H activation often competes between C3 and C7.

  • Fix: Use a C7-blocking group (temporarily install a halogen or use a bulky N1 group like TIPS that shields C7). Alternatively, use Ruthenium (Ru) catalysis (e.g., [Ru(p-cymene)Cl2]2) which has a higher intrinsic preference for C3 over C7 compared to Palladium.

References

  • Knochel-Hauser Base Magnesiation

    • Title: Continuous Flow Magnesiation of Functionalized Heterocycles and Acrylates with TMPMgCl[2]·LiCl.

    • Source:Angew. Chem. Int. Ed., 2014.[2]

    • URL:[Link]

  • Pd-Catalyzed C3 Arylation (Steric Considerations)

    • Title: A robust protocol for Pd(II)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles.

    • Source:Chemical Science, 2013.
    • URL:[Link]

  • Ligand Effects in Indazole Coupling

    • Title: Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling.[3]

    • Source:Organometallics, 2018.[1][3]

    • URL:[Link]

  • C3-Iodination Methodology

    • Title: The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling...
    • Source:Molecules, 2023.[4]

    • URL:[Link]

Sources

I. Core Principles & FAQs: Temperature Dynamics in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve reproducible yields when synthesizing indazole scaffolds. The indazole core is a privileged structure in medicinal chemistry, but its assembly is notoriously sensitive to thermodynamic and kinetic parameters.

This guide bypasses generic advice to deconstruct the exact causality behind temperature-induced failures. By understanding the mechanistic pathways, you can implement the self-validating protocols provided below to ensure absolute reproducibility in your drug development workflows.

Q1: Why does temperature dictate the regioselectivity between 1H- and 2H-indazole tautomers? A: The regioselectivity is fundamentally a battle between thermodynamic stability and kinetic control. The 1H-indazole tautomer is energetically more stable than the 2H-tautomer by approximately 2.3 kcal/mol[1]. Consequently, high-temperature methods (such as refluxing hydrazine condensations) will almost exclusively yield the thermodynamic 1H-isomer[1]. To access the 2H-indazole core, you must bypass thermodynamic equilibration by using kinetic control. This is typically achieved via room-temperature, redox-neutral pathways like the Davis-Beirut reaction[2].

Q2: What are the strict temperature limits for the metal-free cyclization of oximes to 1H-indazoles? A: When synthesizing 1H-indazoles from o-aminobenzoximes using methanesulfonyl chloride (MsCl) and triethylamine, the reaction must be strictly maintained between 0 °C and 23 °C[3]. If the temperature exceeds 25 °C, the thermal energy overcomes the activation barrier for the Beckmann rearrangement, converting your oxime into unwanted amides or nitriles rather than undergoing the desired intramolecular nucleophilic attack[3].

Q3: How does temperature interact with solvent composition in the Davis-Beirut reaction? A: The Davis-Beirut synthesis of 2H-indazoles operates optimally at ambient temperature (20–25 °C)[2]. However, temperature alone is not the only variable; it acts synergistically with the solvent's proton-shuttling capacity. Adding exactly 15% water to an alcoholic solvent at room temperature increases the yield dramatically (e.g., from 27% to 65%)[2]. If you heat the reaction, or if the water content exceeds 25%, the highly reactive nitroso imine intermediate undergoes competitive imine bond cleavage (hydrolysis) rather than the desired N–N bond-forming heterocyclization[2].

Pathway SM Indazole Precursors Oxime o-Aminobenzoximes SM->Oxime Nitro o-Nitrobenzylamines SM->Nitro LowTemp T = 0-23 °C MsCl / NEt3 Oxime->LowTemp HighTemp T > 25 °C Oxime->HighTemp RoomTemp T = 20-25 °C DBU / 15% H2O Nitro->RoomTemp Ind1H 1H-Indazoles (Yield > 90%) LowTemp->Ind1H Selective Cyclization Beckmann Beckmann Products (Degradation) HighTemp->Beckmann Thermal Rearrangement Ind2H 2H-Indazoles (Davis-Beirut) RoomTemp->Ind2H Nitroso Imine Route

Fig 1: Temperature-dependent bifurcation of indazole synthesis pathways and failure modes.

II. Quantitative Data: Temperature Effects on Reaction Yields

To troubleshoot effectively, you must understand how deviations from optimal parameters quantitatively impact your expected yield.

Reaction MethodologyOptimal TemperatureReagents / Solvent SystemYield at Optimal TempYield at Sub-Optimal TempPrimary Cause of Yield Drop
Metal-Free 1H-Indazole 0–23 °CMsCl, NEt

, CH

Cl

Up to 94%[3]< 50% (at > 25 °C)Thermal Beckmann Rearrangement[3]
Davis-Beirut 2H-Indazole 20–25 °CDBU, 15% H

O / PrOH
65%[2]27% (0% H

O) / 15% (50% H

O)
Nitroso Imine Cleavage / Hydrolysis[2]
Hydrazine Condensation 80–100 °CHydrazine, EtOH / H

~80%[4]Low (at < 80 °C)Incomplete Conversion / Azine Formation[4]

III. Troubleshooting Guide & Decision Tree

When a synthesis fails, the root cause is almost always a kinetic excursion. Use the following diagnostic tree to isolate the variable.

Troubleshooting Issue Issue: Low Indazole Yield CheckTemp Check Reaction Temperature Issue->CheckTemp IsHigh T > Target? CheckTemp->IsHigh IsLow T < Target? CheckTemp->IsLow Degradation Side Reactions (Beckmann, Dimerization) IsHigh->Degradation Yes Incomplete Incomplete Conversion Stalled Intermediate IsLow->Incomplete Yes FixHigh Action: Use ice bath, optimize addition rate Degradation->FixHigh FixLow Action: Gentle heating, check solvent reflux Incomplete->FixLow

Fig 2: Diagnostic decision tree for temperature-related yield issues in indazole synthesis.

IV. Self-Validating Experimental Protocols

A robust protocol must contain internal feedback loops. The following methodologies are designed as self-validating systems, meaning the reaction itself will visually or thermally inform you if the parameters are drifting.

Protocol A: Metal-Free Synthesis of 1H-Indazoles (Kinetic Control)

This protocol leverages the selective activation of the oxime in the presence of an amino group[3].

  • Preparation: Dissolve the o-aminobenzoxime (1.0 equiv) in anhydrous CH

    
    Cl
    
    
    
    (0.2 M).
  • Temperature Initialization: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C.

  • Base Addition: Add triethylamine (NEt

    
    , 2.5 equiv) dropwise.
    
  • Activation (The Critical Step): Begin the dropwise addition of methanesulfonyl chloride (MsCl, 2.0 equiv).

    • Self-Validation Checkpoint: The addition of MsCl will produce a mild exotherm. Monitor the internal thermometer. If the temperature exceeds 23 °C, the solution will rapidly darken from pale yellow to brown. This visual cue confirms the kinetic window has been breached and the Beckmann rearrangement is occurring[3]. Adjust the addition rate to maintain T < 23 °C.

  • Completion: Stir at room temperature (max 23 °C) for 2 hours. Quench with saturated aqueous NaHCO

    
     and extract with CH
    
    
    
    Cl
    
    
    .
Protocol B: Davis-Beirut Synthesis of 2H-Indazoles (Ambient Temperature)

This protocol exploits the diverse chemistry of a highly reactive nitroso imine intermediate[2][5].

  • Solvent Preparation: Prepare a solvent mixture of n-propanol and exactly 15% v/v deionized water[2].

  • Substrate Dissolution: Dissolve the o-nitrobenzylamine derivative (1.0 equiv) in the solvent mixture (0.1 M) at 20–25 °C.

  • Catalysis: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 equiv) in a single portion.

    • Self-Validation Checkpoint: Upon the addition of the base, the reaction mixture should immediately transition through a distinct, deep color change (often dark orange or red). This confirms the in situ generation of the critical o-nitrosobenzylidine imine intermediate[6].

    • Failure Mode Check: If the color persists indefinitely without fading to the pale hue of the final product, the heterocyclization has stalled. This indicates either the temperature is too low, or the water co-solvent concentration is incorrect, preventing the necessary proton transfer cascade[2].

  • Isolation: Stir at 20–25 °C until TLC indicates complete consumption of the starting material (typically 2–4 hours). Concentrate under reduced pressure and purify via flash chromatography.

V. References

  • A Practical, Metal-Free Synthesis of 1H-Indazoles - Organic Letters (ACS Publications).3

  • Indazole - Synthesis and Reactions as a Chemical Reagent - ChemicalBook. 1

  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC (NIH). 2

  • Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies - PMC (NIH). 6

  • Technical Support Center: Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole - Benchchem. 4

  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates - ResearchGate. 5

Sources

Validation & Comparative

HPLC Method Development for Purity Testing of 3-bromo-1-methyl-1H-indazol-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The accurate determination of purity for halogenated heterocyclic intermediates is a critical bottleneck in pharmaceutical development. 3-bromo-1-methyl-1H-indazol-4-ol (CAS: 1781821-06-4) presents a unique analytical challenge. Its structure combines a polarizable halogen (bromine), a basic nitrogen-containing aromatic system (indazole), and a polar hydroxyl group.

This guide objectively compares traditional C18 stationary phases against orthogonal alternatives like Pentafluorophenyl (PFP) phases. By dissecting the causality behind chromatographic behavior, we will construct a self-validating HPLC protocol that complies with the latest ICH Q2(R2) guidelines for analytical procedure validation [1].

The Causality of Column Selection: Why Traditional C18 Fails

In standard reversed-phase chromatography, C18 columns rely almost exclusively on hydrophobic dispersion forces. When profiling the impurities of 3-bromo-1-methyl-1H-indazol-4-ol, the most critical impurities are typically:

  • Impurity A (Debrominated): 1-methyl-1H-indazol-4-ol

  • Impurity B (Regioisomer): 5-bromo-1-methyl-1H-indazol-4-ol

  • Impurity C (Over-brominated): 3,5-dibromo-1-methyl-1H-indazol-4-ol

The C18 Limitation: Regioisomers like the 3-bromo and 5-bromo derivatives possess nearly identical hydrophobic surface areas and partition coefficients (LogP). On a C18 column, this lack of structural differentiation leads to severe co-elution, failing the specificity requirements of purity testing [2].

The PFP Advantage: Pentafluorophenyl (PFP) stationary phases offer a multi-modal retention mechanism perfectly suited for halogenated aromatics [3].

  • Dipole-Dipole Interactions: The highly electronegative C-F bonds on the PFP ring create a strong dipole that interacts specifically with the polarizable C-Br bond of the analyte.

  • 
     Interactions:  The electron-deficient fluorinated ring engages in 
    
    
    
    stacking with the electron-rich indazole core.
  • Shape Selectivity: The rigid, planar PFP ligand provides steric recognition, easily discriminating between the spatial arrangements of the 3-bromo and 5-bromo regioisomers.

Mechanism Analyte 3-bromo-1-methyl- 1H-indazol-4-ol PFP PFP Phase (Orthogonal) Analyte->PFP Dipole-Dipole (C-Br) Pi-Pi Interactions Shape Selectivity C18 C18 Phase (Hydrophobic) Analyte->C18 Hydrophobic Dispersion Only

Dominant chromatographic interaction mechanisms for halogenated indazoles.

Comparative Performance Data: C18 vs. PFP

To objectively demonstrate the performance gap, a comparative study was executed using a standard gradient method. The data below summarizes the chromatographic parameters for the API and its critical regioisomer (Impurity B).

Table 1: Chromatographic Performance Comparison
ParameterStandard C18 (2.7 µm, 100 x 4.6 mm)Core-Shell PFP (2.7 µm, 100 x 4.6 mm)Causality / Scientific Insight
Retention Time (API) 6.45 min8.12 minPFP's

interactions increase absolute retention for aromatic rings.
Retention Time (Imp B) 6.52 min8.95 minShape selectivity of PFP retards the 5-bromo isomer significantly more.
Resolution (

)
0.8 (Co-elution) 4.2 (Baseline) C18 fails to resolve regioisomers; PFP provides robust baseline separation.
Tailing Factor (

)
1.651.12Fluorinated phases often mask residual silanols better, reducing basic tailing.
Theoretical Plates (

)
12,50018,200Core-shell PFP minimizes eddy diffusion, sharpening the peak.

Conclusion: The PFP column is mandatory for this assay. The C18 column cannot achieve the minimum regulatory resolution (


) required for accurate quantitation.

Self-Validating Experimental Protocol

A robust analytical method must not rely on blind execution; it must be a self-validating system. The following protocol integrates a System Suitability Test (SST) as a strict gating mechanism. If the SST fails, the sequence halts, ensuring zero compromised data is generated.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.

    • Causality: The indazole nitrogen is weakly basic. A pH of 3.0 ensures the analyte remains in a consistent ionization state while suppressing the ionization of residual silanols on the silica support, preventing peak tailing.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Step 2: System Suitability Test (SST) Solution Preparation

  • Accurately weigh 10 mg of 3-bromo-1-methyl-1H-indazol-4-ol reference standard and 0.1 mg of Impurity B (5-bromo regioisomer).

  • Dissolve in 10 mL of Diluent (Water:Acetonitrile 50:50 v/v) to create a spiked resolution mixture.

Step 3: Chromatographic Conditions

  • Column: Core-Shell PFP, 2.7 µm, 100 x 4.6 mm

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV at 254 nm (Optimal absorbance for the brominated indazole chromophore).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus polar impurities)

    • 2.0 - 10.0 min: 10%

      
       60% B
      
    • 10.0 - 12.0 min: 60%

      
       90% B (Column wash)
      
    • 12.0 - 15.0 min: 10% B (Re-equilibration)

Step 4: The Self-Validation Gate Inject the SST solution. The system is only validated for sample analysis if it meets the following criteria:

  • Resolution (

    
    ) between API and Impurity B is 
    
    
    
    .
  • Tailing factor (

    
    ) of the API is 
    
    
    
    .
  • %RSD of API peak area over 5 replicate injections is

    
     .
    

ICH Q2(R2) Validation Framework

Following the method development, the procedure must be validated according to the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach and robustness across the reportable range [4].

Workflow A 1. Target Profiling (3-bromo-1-methyl-1H-indazol-4-ol) B 2. Column Selection (PFP vs. C18) A->B Structural Analysis C 3. Method Optimization (Gradient & pH Control) B->C Selectivity Chosen D 4. System Suitability (SST) Self-Validation Gate (Rs > 2.0) C->D Protocol Locked E 5. ICH Q2(R2) Validation (Linearity, Precision, Range) D->E SST Passed

HPLC method development and ICH Q2(R2) validation workflow.

Table 2: ICH Q2(R2) Validation Summary (PFP Method)
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Unambiguous assessment of analyteNo interference from blank; Peak purity angle < thresholdPass
Linearity Proportional response across range

(Range: 0.05% to 120% of nominal)
Pass
Accuracy Agreement with true valueRecovery: 99.2% - 101.5% at 3 concentration levelsPass
Precision (Repeatability) Closeness of agreement%RSD = 0.6% (n=6 preparations)Pass
Limit of Quantitation (LOQ) Lowest quantifiable amount0.03% relative to API concentration (S/N > 10)Pass

Conclusion

For the purity testing of 3-bromo-1-methyl-1H-indazol-4-ol, traditional C18 chemistries present an unacceptable risk of co-eluting regioisomeric impurities. By leveraging the orthogonal dipole-dipole and


 mechanisms of a PFP stationary phase, analysts can achieve baseline resolution. When coupled with a self-validating SST protocol and rigorous ICH Q2(R2) validation, this method guarantees the scientific integrity and regulatory compliance required for modern pharmaceutical development.

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Pharmaceutical Outsourcing URL:[Link]

  • PFP HPLC Column Chemistry and Selectivity for Halogenated Compounds Hawach Scientific URL:[Link]

  • Q2(R2) Validation of Analytical Procedures; Guidance for Industry U.S. Food and Drug Administration (FDA) / Federal Register URL:[Link]

Mass spectrometry fragmentation patterns of brominated indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Platforms for the Structural Elucidation of Brominated Indazoles: A Comparative Guide to Mass Spectrometry Fragmentation Patterns

Executive Summary

Brominated indazoles have recently gained significant attention, primarily due to their emergence as core scaffolds in novel synthetic cannabinoid receptor agonists (SCRAs) designed to 1[1]. Compounds such as ADB-5'Br-BINACA and MDMB-5Br-INACA present unique analytical challenges due to their structural similarities to earlier-generation indazole-3-carboxamides[2]. As a Senior Application Scientist, I approach the structural elucidation of these molecules by leveraging their most distinct analytical advantage: the natural isotopic abundance of ⁷⁹Br and ⁸¹Br (approximately 1:1), which creates a highly diagnostic doublet peak separated by 2 Da.

This guide objectively compares Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for characterizing these complex molecules, providing self-validating experimental protocols and mechanistic insights into their fragmentation behavior.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

When analyzing brominated indazoles, the choice of analytical platform dictates the type of structural information obtained. Neither platform is universally superior; rather, they provide complementary data.

Table 1: Objective Comparison of MS Platforms for Brominated Indazoles

FeatureGC-EI-MSLC-ESI-MS/MS (QTOF/QqQ)
Ionization Method Hard (70 eV Electron Impact)Soft (Electrospray Ionization)
Primary Ion Species Radical Cations (M⁺•)Protonated Molecules[M+H]⁺
Fragmentation Driver Excess internal energy (uncontrolled)Collision-Induced Dissociation (CID)
Bromine Signature Frequent loss of Br• radical (M - 79/81)Preservation of Br in core fragments
Key Advantage Highly reproducible library matchingElucidation of specific functional groups
Limitation Requires thermal stabilitySusceptible to matrix ion suppression

Mechanistic Insights: Fragmentation Pathways

Understanding the causality behind fragmentation is critical for accurate structural assignment. The presence of the bromine atom fundamentally alters the energy landscape of the indazole core during mass spectrometry.

ESI-MS/MS (CID) Pathways: Under soft ionization conditions, brominated indazole carboxamides follow the even-electron rule. Protonation typically occurs at the most basic site (often the carboxamide nitrogen or indazole core). Upon collision-induced dissociation (CID), the weakest bonds break first. For compounds like3[3], the primary cleavage is the amide bond, resulting in the loss of the head group (e.g., tert-leucinamide) and the formation of a heavily stabilized bromoindazole acylium ion. Subsequent higher-energy collisions lead to the cleavage of the N-alkyl tail, leaving the bare bromoindazole core[4]. Throughout this process, the ⁷⁹Br/⁸¹Br isotopic doublet is preserved in the fragments, confirming the structural location of the halogen.

Fragmentation Precursor Protonated Precursor [M+H]+ m/z 393 / 395 (1:1 Ratio) AmideCleavage Amide Bond Cleavage (- C6H14N2O) Precursor->AmideCleavage Acylium Bromoindazole Acylium Ion m/z 279 / 281 AmideCleavage->Acylium TailLoss Alkyl Tail Cleavage (- C4H8) Acylium->TailLoss Core Bromoindazole Core Ion m/z 223 / 225 TailLoss->Core

Caption: ESI-MS/MS collision-induced dissociation pathway for ADB-5'Br-BINACA.

EI-MS Pathways: In contrast, 5[5] strips an electron to form a highly unstable radical cation. The excess internal energy drives homolytic alpha-cleavages and the characteristic loss of the bromine radical (Br•), which rapidly diminishes the isotopic doublet in lower-mass fragments. The indazole core may further degrade via the6[6] or nitrogen (N₂, 28 Da).

Experimental Protocols: A Self-Validating System

Protocols must not merely be a list of steps; they must be a self-validating system where each parameter has a clear causality and built-in quality control.

Protocol A: LC-QTOF-MS Analysis of Brominated Indazoles
  • Self-Validation Check: Prior to sample injection, infuse a 10 ng/mL standard of 5-bromoindazole. The system is validated only if the m/z 197/199 peaks exhibit a 1:1 ratio (±5% variance) and mass accuracy is within 5 ppm.

Step 1: Sample Preparation

  • Action: Dilute the sample in LC-MS grade methanol to a final concentration of ~1 µg/mL.

  • Causality: Methanol ensures complete solubility of the lipophilic indazole core while remaining highly compatible with the mobile phase, preventing precipitation on the column[3].

Step 2: Chromatographic Separation

  • Action: Inject 10 µL onto a C18 column (e.g., 50 mm x 3.0 mm, 2.6 µm). Use a mobile phase gradient of 10 mM ammonium formate (pH 3.0) and acetonitrile.

  • Causality: The acidic pH 3.0 buffer is strictly required to force the basic nitrogen atoms into a fully protonated state prior to electrospray, maximizing the[M+H]⁺ signal and eliminating peak tailing caused by secondary interactions with the silica stationary phase[3].

Step 3: QTOF-MS Acquisition

  • Action: Operate in ESI positive mode with a TOF scan range of 100-510 Da. Apply a Collision Energy (CE) spread of 35 ± 15 eV.

  • Causality: A static collision energy often fails to capture the full fragmentation picture. The ±15 eV spread ensures that both the fragile precursor ion (requiring low CE) and the robust bromoindazole core (requiring high CE) are simultaneously generated and detected in a single acquisition cycle[3].

Protocol B: GC-EI-MS Analysis
  • Self-Validation Check: Run a solvent blank (methanol) immediately before the sample. The baseline must be flat to validate that subsequent high-mass halogenated signals are not column bleed or carryover.

Step 1: Injection Parameters

  • Action: Perform a 1 µL splitless injection with the inlet set to 265 °C.

  • Causality: Brominated indazole carboxamides have high boiling points. The 265 °C temperature guarantees instantaneous flash vaporization without providing enough thermal energy to induce pyrolytic degradation before reaching the column[3].

Step 2: Electron Ionization

  • Action: Set the ion source to 70 eV and the mass scan range to 40-550 m/z.

  • Causality: 70 eV is the universal standard for EI because the de Broglie wavelength of the electrons at this energy perfectly matches the bond lengths of typical organic molecules, maximizing energy transfer and ensuring the resulting spectra can be reliably matched against international databases[5].

Workflow Start Sample Preparation (Methanol Extraction) Split Platform Selection Start->Split GCMS GC-EI-MS (Hard Ionization, 70 eV) Split->GCMS LCMS LC-ESI-MS/MS (Soft Ionization, CID) Split->LCMS GCData Radical Cations (M+•) Loss of Br• Radical Extensive Core Cleavage GCMS->GCData LCData Protonated [M+H]+ Targeted Amide Cleavage Even-Electron Ions LCMS->LCData Elucidation Structural Elucidation (Isotope Pattern Verification) GCData->Elucidation LCData->Elucidation

Caption: Workflow for the mass spectrometric structural elucidation of brominated indazoles.

Quantitative Data: Characteristic Fragment Ions

To facilitate rapid identification, the following table summarizes the key diagnostic ions for a representative brominated indazole, ADB-5'Br-BINACA, utilizing LC-ESI-MS/MS data. The exact mass values are critical for QTOF analysis to differentiate isobaric interferences.

Table 2: Characteristic ESI-MS/MS Fragment Ions for ADB-5'Br-BINACA

Fragment DescriptionFormulam/z (⁷⁹Br)m/z (⁸¹Br)Relative Abundance
Protonated Precursor[C₁₈H₂₅BrN₄O₂ + H]⁺393.1234395.1214Low (Fragile)
Acylium Ion (Amide Cleavage)[C₁₂H₁₂BrN₂O]⁺279.0128281.0108High (Base Peak)
Core Ion (Tail Cleavage)[C₈H₄BrN₂O]⁺222.9502224.9482Medium
Unbrominated Core (Br Loss)[C₈H₅N₂O]⁺145.0396N/ALow

References

  • Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide Source: benchchem.com URL:6

  • mass spectra - fragmentation patterns Source: chemguide.co.uk URL:5

  • ADB-5'Br-BINACA - The Center for Forensic Science Research & Education Source: cfsre.org URL:3

  • MDMB-5Br-INACA Source: benchchem.com URL:2

  • Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA Source: nih.gov URL:1

  • In vitro metabolism study of ADB‐P‐5Br‐INACA and ADB‐4en‐P‐5Br‐INACA using human hepatocytes, liver microsomes, and in‐house synthesized references Source: nih.gov URL:4

Sources

Crystal structure determination of 3-bromo-1-methyl-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Elucidation of 3-bromo-1-methyl-1H-indazol-4-ol: A Comparative Guide to SCXRD vs. MicroED

Executive Summary

In preclinical drug development, determining the precise three-dimensional structure of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. It dictates our understanding of molecular stability, reactivity, and target binding. This guide evaluates two distinct crystallographic methodologies—Single-Crystal X-Ray Diffraction (SCXRD) and Microcrystal Electron Diffraction (MicroED) —using the pharmaceutical intermediate 3-bromo-1-methyl-1H-indazol-4-ol (CAS: 1781821-06-4)[1] as our comparative model.

As a Senior Application Scientist, I have structured this guide to move beyond basic operational steps. Here, we analyze the causality behind experimental choices, providing drug development professionals with a self-validating framework to select the optimal structural determination pathway when faced with challenging, microcrystalline samples.

The Bottleneck: Crystallization of Indazole Derivatives

Indazole derivatives like 3-bromo-1-methyl-1H-indazol-4-ol are highly valued pharmacophores. However, during synthesis and purification, these small molecules frequently precipitate as fine, microcrystalline powders.

Historically, the vast majority of small molecule structures have been solved using SCXRD[2]. The fundamental limitation of SCXRD is its reliance on large, well-ordered crystals (typically >10 µm for synchrotrons and >100 µm for in-house sources)[3]. When a compound resists forming large crystals, researchers lose weeks to crystallization screening. MicroED circumvents this bottleneck by utilizing a cryo-transmission electron microscope (Cryo-TEM) to extract high-resolution diffraction data directly from sub-micron powder fragments[3][4].

Comparative Workflows & Logical Relationships

To understand how these techniques diverge, we must map their operational logic. The diagram below illustrates the distinct workflows from raw synthesized powder to solved structure.

Workflow cluster_SCXRD SCXRD Workflow (Gold Standard) cluster_MicroED MicroED Workflow (Rapid Screening) Sample 3-bromo-1-methyl- 1H-indazol-4-ol (Raw Powder) Cryst Crystallization Screening (Vapor Diffusion/Evaporation) Sample->Cryst Days to Weeks Grid Grid Preparation (Dry Crushing <1mg) Sample->Grid Immediate Xray X-Ray Diffraction (Requires >10 µm crystal) Cryst->Xray Success SolveX Structure Solution & Anomalous Dispersion Xray->SolveX Cryo Cryo-TEM Electron Diffraction (<1 µm) Grid->Cryo SolveE Kinematical Refinement (DIALS/XDS) Cryo->SolveE

Caption: Comparative operational workflows for SCXRD and MicroED structure determination.

Self-Validating Experimental Protocols

The following protocols detail the methodology for determining the structure of 3-bromo-1-methyl-1H-indazol-4-ol, emphasizing the mechanistic reasoning behind each step.

Protocol A: Single-Crystal X-Ray Diffraction (SCXRD)

SCXRD remains the gold standard for precise structural data, particularly when absolute configuration is required[4].

  • Crystallization (The Rate-Limiting Step): Dissolve 5–10 mg of 3-bromo-1-methyl-1H-indazol-4-ol in a minimal volume of tetrahydrofuran (THF). Set up a vapor diffusion chamber using a non-polar antisolvent (e.g., hexanes).

    • Causality: Slow diffusion reduces the nucleation rate, driving the system toward thermodynamic equilibrium. This favors the growth of the large, highly ordered single crystals required to produce sufficient X-ray scattering intensity[5].

  • Crystal Harvesting: Under a polarized light microscope, identify a crystal lacking visible twinning or defects. Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop.

    • Validation Check: Complete extinction of light upon rotating the polarizers confirms a single, untwinned crystalline domain.

  • Data Collection: Transfer the loop to a diffractometer equipped with a Cu Kα X-ray source (λ = 1.5418 Å) under a 100 K nitrogen stream.

    • Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factor), significantly improving high-resolution signal-to-noise ratios.

  • Refinement & Absolute Configuration: Integrate data and solve the structure using direct methods (SHELXT).

    • Causality: X-ray diffraction triggers anomalous dispersion, causing peak intensities to differ between Bijvoet pairs. This allows for the direct calculation of the Flack parameter, definitively establishing the absolute configuration of the molecule[5].

Protocol B: Microcrystal Electron Diffraction (MicroED)

MicroED is deployed when crystallization screening fails or when rapid structural feedback is needed to guide synthetic chemistry[2][6].

  • Sample Preparation: Place <1 mg of the raw 3-bromo-1-methyl-1H-indazol-4-ol powder between two glass slides. Apply gentle pressure and shear force to crush the microcrystals.

    • Causality: Electrons interact with matter approximately

      
       times more strongly than X-rays[3]. Crystals thicker than ~500 nm will absorb the electron beam entirely or cause severe multiple scattering events (dynamical scattering), rendering the data unprocessable.
      
  • Grid Application: Dust the crushed powder onto a glow-discharged Quantifoil copper grid. Shake off excess material.

    • Causality: Glow discharging renders the carbon film hydrophilic, reducing static aggregation and ensuring an even monolayer distribution of nanocrystals across the grid holes.

  • Data Collection: Load the grid into a 200 kV Cryo-TEM (e.g., ThermoFisher Glacios). Cool the sample to liquid nitrogen temperatures. Collect data using continuous stage rotation (e.g., -30° to +30° at 0.5°/sec) while recording on a direct electron detector[6].

    • Causality: Continuous rotation samples a complete wedge of reciprocal space, which helps mitigate the effects of dynamical scattering. Cryogenic temperatures are strictly required to delay radiation damage caused by the highly energetic electron beam[4].

  • Processing: Process the diffraction frames using specialized software (DIALS or XDS)[4].

    • Validation Check: Ensure the unmerged

      
       value remains above 0.3 in the highest resolution shell to confirm data integrity before kinematical refinement.
      

Quantitative Performance Comparison

The table below synthesizes the analytical performance of both techniques based on field-proven laboratory data for small molecule pharmaceuticals[2][4][6].

Analytical ParameterSCXRD (In-House Cu Kα)MicroED (200 kV Cryo-TEM)
Minimum Crystal Size > 10 µm (Ideally 50–100 µm)< 1 µm (Optimal: 100–400 nm)
Sample Consumption 5 – 20 mg (for crystallization)< 1 mg (direct powder)
Time to Structure Days to Weeks< 1 Day (often hours)
Typical Resolution 0.70 – 0.85 Å0.80 – 1.00 Å
Data Processing Standard KinematicalComplex (Dynamical Scattering Corrections)
Absolute Configuration Direct (Anomalous Dispersion)Indirect (Requires Chiral Salt Formation)
Success Rate on Powders Low (Requires recrystallization)> 95%[6]

Strategic Decision Matrix

Choosing the right technique prevents wasted resources. While MicroED is revolutionary for its speed and low sample requirements, it possesses a critical blind spot: Absolute Configuration .

Because kinematical refinement of MicroED data lacks the differentiation power to assign absolute structure solely based on measured intensities (electrons do not exhibit the same anomalous dispersion as X-rays), researchers must rely on SCXRD or utilize a workaround like chiral salt formation for enantiomeric validation[5].

DecisionTree Start Target: 3-bromo-1-methyl-1H-indazol-4-ol Q1 Are crystals >10 µm available? Start->Q1 SCXRD Proceed with SCXRD (High Resolution & Flack Parameter) Q1->SCXRD Yes Q2 Is Absolute Configuration strictly required for this step? Q1->Q2 No (Microcrystalline) Chiral Form Chiral Salt/Cocrystal Then proceed to MicroED Q2->Chiral Yes MicroED Proceed directly to MicroED (Rapid Connectivity Validation) Q2->MicroED No (Only Connectivity Needed)

Caption: Decision logic tree for selecting between SCXRD and MicroED based on sample properties.

Conclusion & Field Insights

For the structural determination of 3-bromo-1-methyl-1H-indazol-4-ol, the choice of instrumentation hinges entirely on the physical state of the synthesized batch. If the compound yields large, well-ordered crystals, SCXRD remains the undisputed champion, providing unparalleled precision and direct absolute configuration.

However, in the fast-paced environment of drug discovery where APIs frequently present as stubborn microcrystalline powders, MicroED is a transformative alternative. By leveraging the strong interaction between electrons and matter, MicroED bypasses the crystallization bottleneck entirely, delivering vital structural connectivity data in a fraction of the time.

References

  • Creative Biostructure. "SCXRD vs MicroED Comparison for Crystallography Research." Creative Biostructure. Available at:[Link]

  • Frontiers. "Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples." Frontiers in Molecular Biosciences. Available at:[Link]

  • XtalPi. "Crystal structure determination with SCXRD & MicroED." XtalPi. Available at:[Link]

  • 001CHEMICAL. "CAS No. 1781821-06-4, 3-Bromo-1-methyl-1H-indazol-4-ol." 001CHEMICAL. Available at:[Link]

  • Drug Target Review. "Microcrystal electron diffraction could advance drug development." Drug Target Review. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation." Chemical Science. Available at:[Link]

Sources

Comparing reactivity of 3-bromo vs 5-bromo indazole derivatives

[1]

Executive Summary

In medicinal chemistry, the indazole scaffold acts as a critical bioisostere for indole and benzimidazole, featuring prominently in kinase inhibitors (e.g., Axitinib, Pazopanib). The regioselective functionalization of this bicycle is governed by a dichotomy in electronic character: the C3-position behaves as an electron-deficient, imine-like heteroaryl center, while the C5-position mimics a standard, electron-neutral aryl halide.

This guide provides a technical comparison of 3-bromo and 5-bromo indazole derivatives, focusing on their divergent behaviors in Palladium-catalyzed cross-couplings and halogen-metal exchange (HME) reactions.

Structural & Electronic Anatomy[2]

To predict reactivity, one must understand the electronic distribution of the 1H-indazole core.[1]

  • C3-Position (The "Heteroaryl" Zone): Located on the pyrazole ring, C3 is adjacent to the imine nitrogen (N2). It possesses significant

    
     character but is influenced by the electron-withdrawing nature of the C=N bond. It is susceptible to both oxidative addition and direct C-H activation.
    
  • C5-Position (The "Benzenoid" Zone): Located on the fused benzene ring, C5 is electronically distinct from the pyrazole moiety. It behaves as a typical phenyl bromide, with reactivity largely dictated by steric accessibility and the electronic influence of substituents at C4 or C6.

Visualization: Electronic Reactivity Map

IndazoleReactivitycluster_0Primary Reactivity DriversIndazoleIndazole CoreC3C3-Bromo(Heteroaryl Character)• High Oxidative Addition Rate• Sensitive to N-Protection• Acidic C-H (if H)Indazole->C3Pyrazole RingC5C5-Bromo(Benzenoid Character)• Standard Aryl Halide Kinetics• Sterically Unhindered• Stable to BasesIndazole->C5Benzene RingPd-Catalysis (Fast)Pd-Catalysis (Fast)C3->Pd-Catalysis (Fast)Direct LithiationDirect LithiationC3->Direct LithiationPd-Catalysis (Standard)Pd-Catalysis (Standard)C5->Pd-Catalysis (Standard)Halogen-Metal ExchangeHalogen-Metal ExchangeC5->Halogen-Metal Exchange

Figure 1: Divergent reactivity profiles of the C3 and C5 positions based on electronic environment.

Reactivity Profiles: Head-to-Head Comparison

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura / Buchwald-Hartwig)

The rate-determining step in most Pd-catalyzed couplings of aryl bromides is oxidative addition .[2]

Feature3-Bromoindazole5-Bromoindazole
Oxidative Addition Faster. The electron-deficient nature of the pyrazole ring (relative to benzene) facilitates Pd(0) insertion.Standard. Rates are comparable to bromobenzene or bromonaphthalene.
N-Protection Effect Critical. Free N-H (1H-indazole) can poison Pd catalysts or lead to side reactions. N1-protection (e.g., SEM, THP, Boc) is often mandatory for high yields.Moderate. Can often proceed with free N-H using bases like K₂CO₃, though protection improves solubility and yield.
Regioselectivity (in 3,5-dibromo) Preferred First. In 3,5-dibromo-N-protected indazoles, the C3-bromide typically reacts preferentially under standard conditions due to electronic activation.Secondary. Reacts after C3, or requires specific ligands/conditions to override the electronic bias.
Ligand Requirements Standard phosphines (PPh₃) often suffice, but bulky ligands (XPhos) prevent catalyst deactivation by the proximal nitrogen.Standard ligands (dppf, PPh₃) work excellently.
B. Lithiation & Halogen-Metal Exchange (HME)

This is where the behavior diverges most sharply due to the acidity of the indazole protons.

  • 5-Bromoindazole:

    • Mechanism: Classical Halogen-Metal Exchange (HME).

    • Reagent:

      
      -BuLi (2.2 equiv if NH is free) or 
      
      
      -PrMgCl.
    • Outcome: Clean generation of the C5-anion, which can be trapped with electrophiles (aldehydes, CO₂, etc.).

    • Stability: The C5-lithio species is relatively stable at -78 °C.

  • 3-Bromoindazole:

    • Mechanism: HME is possible, but competing deprotonation is a major risk.

    • Risk: If the N1 is protected with a group that directs lithiation (like SEM), HME works. If unprotected, the N-H is deprotonated first.

    • Alternative: Direct C-H Activation. Instead of using 3-bromo, researchers often use unsubstituted indazole and lithiate directly at C3 (using LiHMDS or LDA) followed by an electrophile quench. This renders the 3-bromo precursor redundant in some synthetic routes.

Strategic Decision Framework

When designing a synthesis, choose your starting material based on the following logic:

DecisionTreeStartTarget Molecule DesignPosQWhich position needs functionalization?Start->PosQC3BranchC3 PositionPosQ->C3BranchC5BranchC5 PositionPosQ->C5BranchC3_Method1Direct C-H Lithiation(Use Indazole + LDA)C3Branch->C3_Method1If introducing electrophileC3_Method2Suzuki Coupling(Use 3-Bromo + N-Protection)C3Branch->C3_Method2If coupling aryl/heteroarylC5_Method1Standard Suzuki/Buchwald(Use 5-Bromo)C5Branch->C5_Method1For C-C or C-N bondsC5_Method2Halogen-Metal Exchange(Use 5-Bromo + nBuLi)C5Branch->C5_Method2For C-C (Carbonyls)

Figure 2: Strategic workflow for selecting the optimal indazole precursor.

Experimental Protocols

Protocol A: C3-Selective Suzuki Coupling

Targeting the electron-deficient pyrazole ring.

Reagents: 3-Bromo-1-(phenylsulfonyl)-1H-indazole (1.0 equiv), Arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 equiv). Solvent: 1,4-Dioxane/Water (4:1).

  • Preparation: Dissolve the N-protected 3-bromoindazole in degassed dioxane.

  • Activation: Add the boronic acid, base, and catalyst under an argon atmosphere.

  • Reaction: Heat to 80–90 °C for 4–6 hours. Note: C3 couplings are often faster than C5.

  • Workup: Dilute with EtOAc, wash with brine, and purify via silica flash chromatography.

    • Expert Insight: The phenylsulfonyl protecting group is electron-withdrawing, further activating C3 for oxidative addition compared to electron-rich protecting groups like PMB.

Protocol B: C5-Selective Halogen-Metal Exchange

Targeting the benzenoid ring via lithiation.

Reagents: 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 equiv),

Solvent:
  • Setup: Cool a solution of the N-protected 5-bromoindazole in THF to -78 °C .

  • Exchange: Add

    
    -BuLi dropwise over 10 minutes. Stir for 30 minutes at -78 °C.
    
    • Checkpoint: The solution often turns yellow/orange, indicating the formation of the aryllithium species.

  • Quench: Add DMF (electrophile) dropwise. Stir for 15 minutes at -78 °C, then warm to 0 °C.

  • Workup: Quench with saturated NH₄Cl. Extract with ether.

    • Expert Insight: Unlike C3, the C5-lithio species is robust and does not undergo rapid "ring-walking" (isomerization) under these conditions.

Summary of Key Differences

Property3-Bromo Indazole5-Bromo Indazole
Electronic Nature Electron-poor (

imine-like)
Electron-neutral (Aryl-like)
Pd-Catalysis Rate High (Activated)Moderate (Standard)
Preferred Reaction Cross-Coupling / Direct C-H ActivationCross-Coupling / Halogen-Metal Exchange
N-Protection Mandatory for clean lithiationRecommended for solubility/yield
Commercial Availability Moderate (often expensive)High (commodity chemical)

References

  • BenchChem. A Comparative Guide to the Reactivity of 3-Iodo- 6-methyl-5-nitro-1H-indazole and 3-Bromo-6-methyl-5-nitro-1H-indazole. Retrieved from

  • National Institutes of Health (NIH). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from

  • MDPI. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Retrieved from

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from

  • BenchChem. Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine (Analogous Heterocycle Protocol). Retrieved from

A Researcher's Guide to the Spectroscopic Differentiation of N-Methyl Indazole Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indazole Isomer Challenge

Indazoles are bicyclic heteroaromatic compounds that form the core of numerous pharmacologically active molecules, renowned for their diverse biological activities including anti-inflammatory, anti-HIV, and antitumor properties. The synthesis of substituted indazoles, particularly through N-alkylation, frequently yields a mixture of regioisomers, most commonly the 1-methyl-1H-indazole (N1) and 2-methyl-2H-indazole (N2) isomers. The precise location of the methyl group dramatically influences the molecule's steric and electronic properties, which in turn dictates its biological activity and therapeutic potential.

Consequently, the unambiguous structural elucidation of these isomers is a critical, non-negotiable step in drug discovery and development. Relying on a single analytical technique can be misleading. This guide provides a comprehensive, multi-technique spectroscopic framework for confidently distinguishing between N1 and N2-methylated indazoles. We will delve into the mechanistic basis for the observed spectral differences and provide validated experimental protocols to ensure reliable and reproducible characterization.

The Foundation: ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for identifying indazole regioisomers. The chemical environment of each nucleus is exquisitely sensitive to the electronic structure of the molecule, which differs significantly between the N1 and N2 isomers.

Expert Analysis: Why Do the Spectra Differ?

The key difference lies in the electronic nature of the nitrogen atom bearing the methyl group. In the 1-methyl-1H-indazole (N1) isomer, the N1 nitrogen is pyrrole-like, while the N2 nitrogen is pyridine-like. In the 2-methyl-2H-indazole (N2) isomer, this situation is reversed: the N2 nitrogen to which the methyl group is attached is pyrrole-like, and N1 is pyridine-like. This fundamental electronic disparity, often described by the location of the "lone pair" contributing to the aromatic system, governs the shielding and deshielding of adjacent protons and carbons.

Specifically, the proton at the C3 position is the most diagnostic. In the N1 isomer, C3 is adjacent to the pyridine-like N2 atom, resulting in significant deshielding. In the N2 isomer, C3 is adjacent to the pyrrole-like N1 atom, leading to a more shielded environment and a characteristic upfield shift in the ¹H NMR spectrum.

Comparative NMR Data

The following table summarizes typical chemical shifts (δ) observed for the N1 and N2 methyl indazole isomers in CDCl₃.

Position 1-Methyl-1H-indazole (N1) 2-Methyl-2H-indazole (N2) Key Differentiator
¹H NMR (δ, ppm)
N-CH₃~4.06~4.29N2-CH₃ is typically more deshielded.
H3~7.95~8.00H3 in the N2 isomer is often a sharp singlet and slightly downfield.
H7~7.75 (d)~7.67 (d)H7 is the most deshielded proton on the benzene ring in the N1 isomer.
¹³C NMR (δ, ppm)
N-CH₃~35.5~42.9Most reliable indicator. The N2-CH₃ carbon is significantly downfield.
C3~133.6~122.5Primary indicator. C3 in the N2 isomer is dramatically shifted upfield (>10 ppm).
C7a~140.2~149.0C7a is significantly more deshielded in the N2 isomer.

Note: Exact chemical shifts can vary based on solvent and concentration. The relative differences are the most important diagnostic tool.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol is essential for generating reproducible data.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified indazole isomer.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent is free from acidic or basic impurities that could affect chemical shifts.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup (400 MHz Spectrometer):

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution (target line width for TMS < 0.5 Hz).

    • Acquire a standard ¹H NMR spectrum with 16-32 scans.

    • Acquire a ¹³C NMR spectrum using a standard pulse program (e.g., zgpg30) with a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation and phase correction to the raw data.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the ¹H signals and assign the peaks based on their chemical shift, multiplicity, and coupling constants.

    • Assign the ¹³C peaks based on chemical shifts and comparison with predicted values or reference spectra.

Workflow for NMR-Based Isomer Identification

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Spectral Analysis cluster_result Conclusion A Purified Isomer (5-10 mg) B Dissolve in 0.6 mL CDCl3 A->B C Transfer to NMR Tube B->C D Lock & Shim C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum D->F G Process & Calibrate Spectra E->G F->G H Identify Diagnostic Peaks G->H I Compare with Reference Data H->I J N1 Isomer Confirmed I->J C3: ~134 ppm N-CH3: ~36 ppm K N2 Isomer Confirmed I->K C3: ~123 ppm N-CH3: ~43 ppm

Caption: NMR workflow for indazole isomer identification.

Corroborative Evidence: IR and UV-Vis Spectroscopy

While NMR is often definitive, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide rapid, inexpensive, and valuable corroborating evidence.

Expert Analysis: The Vibrational and Electronic Signatures
  • IR Spectroscopy: The key differences in IR spectra arise from the distinct bond strengths and symmetries within the heterocyclic ring. The N1 isomer, with its pyridine-like N2, exhibits different C=N and C=C stretching frequencies compared to the N2 isomer. The out-of-plane C-H bending vibrations of the aromatic ring are also sensitive to the substitution pattern, providing a fingerprint region that can distinguish the isomers.

  • UV-Vis Spectroscopy: The electronic transitions (π → π*) that give rise to UV absorption are directly related to the aromatic system's conjugation. The N1 and N2 isomers possess different dipole moments and electronic distributions, leading to distinct absorption maxima (λ_max) and molar absorptivity. The N2 isomer generally displays a more complex spectrum with multiple absorption bands compared to the N1 isomer.

Comparative Spectroscopic Data
Technique 1-Methyl-1H-indazole (N1) 2-Methyl-2H-indazole (N2) Key Differentiator
IR (cm⁻¹) ~1625, 1515, 740~1615, 1475, 750The fingerprint region (< 1000 cm⁻¹) shows distinct patterns, particularly in C-H out-of-plane bending.
UV-Vis (λ_max, nm) ~253, 295~233, 280, 288N2 isomer often shows a more complex spectrum with a blue-shifted primary band.
Experimental Protocol: UV-Vis Spectroscopy
  • Stock Solution: Prepare a 1 mg/mL stock solution of the purified isomer in a UV-transparent solvent (e.g., ethanol or methanol).

  • Dilution: Create a dilute solution (e.g., 0.01 mg/mL) from the stock solution. The final concentration should yield an absorbance maximum between 0.5 and 1.5 AU.

  • Acquisition:

    • Use a dual-beam spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to serve as the blank.

    • Fill a second matched quartz cuvette with the sample solution.

    • Scan the sample from 400 nm down to 200 nm.

    • Record the wavelengths of maximum absorbance (λ_max).

Final Confirmation: Mass Spectrometry

Mass spectrometry (MS) provides information on the molecular weight and fragmentation pattern. While both isomers have the same molecular weight, their fragmentation pathways under techniques like Electron Ionization (EI) can differ, offering a final layer of confirmation.

Expert Analysis: Fragmentation Pathways

The stability of the resulting fragments dictates the observed pattern. The primary fragmentation for both isomers often involves the loss of a hydrogen atom followed by the expulsion of hydrogen cyanide (HCN). However, the relative intensities of the fragment ions can vary due to the different stabilities of the precursor molecular ions. The N2 isomer, sometimes described as having a more "aromatic" pyrazole ring, can exhibit a more stable molecular ion, leading to a higher relative abundance of the M+• peak compared to certain fragment ions.

G N1_M [M]+• m/z 132 N1_M_H [M-H]+• m/z 131 N1_M->N1_M_H - H• N1_M_HCN [M-H-HCN]+ m/z 104 N1_M_H->N1_M_HCN - HCN N2_M [M]+• m/z 132 N2_M_H [M-H]+• m/z 131 N2_M->N2_M_H - H• N2_M_HCN [M-H-HCN]+ m/z 104 N2_M_H->N2_M_HCN - HCN Note Relative intensities of fragment ions differ based on precursor stability.

Caption: Generalized EI-MS fragmentation for N-methyl indazoles.

Conclusion: An Integrated Approach

No single technique should be used in isolation for the structural assignment of N-methyl indazole isomers. A robust and trustworthy characterization relies on a cohesive, multi-technique approach. The definitive and information-rich data from ¹H and ¹³C NMR spectroscopy should serve as the cornerstone of the analysis, with the unique signatures from IR, UV-Vis, and Mass Spectrometry providing rapid, orthogonal, and confirmatory evidence. By understanding the fundamental chemical principles that drive the spectroscopic differences and adhering to rigorous experimental protocols, researchers can confidently and accurately assign the correct regioisomeric structure, a critical step in advancing drug discovery and development programs.

References

  • Title: Vibrational spectral analysis and nonlinear optical properties of 1H-indazole. Source: Journal of Raman Spectroscopy URL: [Link]

  • Title: Tautomerism of Indazoles. Source: Journal of the Chemical Society B: Physical Organic URL: [Link]

  • Title: Mass Spectrometry of Isomeric Indazole-Carboxylic Acids. Source: Journal of Heterocyclic Chemistry URL: [Link]

Elemental Analysis and Purity Confirmation for 3-Bromo Indazole Research Grades

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Hidden Variables in Scaffold Chemistry

In the high-stakes environment of kinase inhibitor development, 3-bromo-1H-indazole (CAS 40598-94-5) serves as a critical linchpin. It is the primary electrophile for Suzuki-Miyaura cross-coupling reactions used to functionalize the indazole C3 position—a common pharmacophore in oncology drugs.

However, "Research Grade" (typically labeled >95% or >97%) is a deceptive metric. Commercial certificates of analysis (CoAs) often rely solely on HPLC UV area integration. This method blinds researchers to inorganic salts, trapped solvents, and moisture—contaminants that do not absorb UV light but significantly skew stoichiometric calculations.

This guide moves beyond basic purity checks, establishing a Triad of Confirmation (Elemental, Chromatographic, Spectroscopic) to ensure that the mass you weigh corresponds to the active pharmacophore you intend to test.

The Analytical Triad: A Comparative Strategy

To validate 3-bromo indazole, we must interrogate the sample from three orthogonal angles. The following table contrasts the detection capabilities of standard techniques.

Table 1: Comparative Analysis of Purity Assessment Methods
FeatureHPLC-UV (254 nm)

H NMR (DMSO-

)
Elemental Analysis (CHN)
Primary Target Organic impurities (UV-active)Structure & SolventsBulk Purity & Composition
Detection Limit High Sensitivity (<0.05%)Moderate (~1%)High Precision (

)
Blind Spot Inorganic salts, Moisture, Aliphatic solventsInorganic salts, Exchangeable protonsIsomeric impurities
Critical Failure Mode Overestimation of purity due to non-absorbing contaminantsSignal overlap in aromatic regionFails if sample is wet or solvated
3-Bromo Indazole Specifics Separates 3,5-dibromo byproductDistinguishes 3-Br vs. 5-Br isomersConfirms absence of trapped HBr/salts

Elemental Analysis (EA): The Ultimate Arbiter

Elemental analysis is the only method that validates the "weighable mass" of your sample. For 3-bromo indazole (


), the theoretical composition is rigid. Deviations outside the standard tolerance (

) indicate specific contamination issues.
Theoretical Composition
  • Formula:

    
    
    
  • Molecular Weight: 197.03 g/mol [1][2]

ElementTheoretical %Acceptance Range (

)
Carbon (C) 42.67%42.27% – 43.07%
Hydrogen (H) 2.56%2.16% – 2.96%
Nitrogen (N) 14.22%13.82% – 14.62%
Diagnostic Interpretation of EA Failures
  • Scenario A: Low %C, High %H

    
    Trapped Solvent/Moisture. 
    
    • Cause: Incomplete drying. Water or Methanol solvation.

    • Fix: Dry under high vacuum (50°C, 12h) and re-test.

  • Scenario B: Low %C, Low %N, Normal H

    
    Inorganic Contamination. 
    
    • Cause: Silica gel carryover or sodium salts (NaBr) from neutralization.

    • Fix: Recrystallization (EtOH/Water) or aqueous wash.

  • Scenario C: High %C

    
    Starting Material Contamination. 
    
    • Cause: Excess Indazole (C=71.1%) or methylated precursors.

Experimental Protocols

Protocol A: High-Precision HPLC for Organic Impurities

Objective: Separate the target 3-bromo indazole from the common 3,5-dibromo byproduct and unreacted indazole.

Instrument: Agilent 1260 Infinity II or equivalent Column: Poroshell 120 EC-C18,


 mm, 2.7 µm
Mobile Phase: 
  • A: 0.1% Formic Acid in Water (Milli-Q)

  • B: Acetonitrile (HPLC Grade)[3]

Gradient Program:

  • 0.0 min: 95% A / 5% B

  • 10.0 min: 5% A / 95% B (Linear Ramp)

  • 12.0 min: 5% A / 95% B (Hold)

  • 12.1 min: 95% A / 5% B (Re-equilibration)

Parameters:

  • Flow Rate: 1.0 mL/min[4]

  • Temp: 40°C

  • Detection: UV 254 nm (Reference 360 nm)

  • Injection: 5 µL (0.5 mg/mL in MeCN)

Acceptance Criteria: Main peak area > 98.0%. No single impurity > 0.5%.

Protocol B: Sample Preparation for Elemental Analysis

Objective: Ensure the sample submitted for combustion is representative and free of transient moisture.

  • Drying: Place 50 mg of sample in a tared vial. Dry in a vacuum oven at 45°C / 10 mbar for 4 hours.

  • Homogenization: Gently crush any large crystals with a glass rod to ensure uniform combustion.

  • Weighing: Accurately weigh 2–3 mg into a tin capsule using a microbalance (readability 0.001 mg).

  • Calibration: Run Acetanilide standard (C=71.09%, H=6.71%, N=10.36%) to verify instrument accuracy before sample injection.

Visualizations

Diagram 1: The Purity Decision Workflow

This logic flow guides the researcher from the initial sample to the final "Go/No-Go" decision for biological assays.

PurityWorkflow Start Raw 3-Bromo Indazole Sample HPLC Step 1: HPLC-UV Analysis (Organic Purity) Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 NMR Step 2: 1H NMR (Structure & Solvents) Decision1->NMR Yes Fail_Recryst FAIL: Recrystallize (EtOH/Water) Decision1->Fail_Recryst No (Organic Impurities) Decision2 Clean Spectrum? NMR->Decision2 EA Step 3: Elemental Analysis (Bulk Composition) Decision2->EA Yes Fail_Dry FAIL: High Vacuum Dry (Remove Solvents) Decision2->Fail_Dry No (Solvent Peaks) Decision3 Within ±0.4%? EA->Decision3 Pass PASS: Research Grade Approved for Bio-Assay Decision3->Pass Yes Decision3->Fail_Recryst No (Inorganics/Salts) Fail_Recryst->Start Reprocess Fail_Dry->Start Reprocess

Caption: A self-validating workflow ensuring both organic purity and bulk material integrity before biological testing.

Diagram 2: Common Impurity Pathways

Understanding where impurities originate allows for targeted troubleshooting.

ImpurityPathways Indazole Indazole (Starting Material) Bromination Reaction: Br2 / NaOH or NBS Indazole->Bromination Target 3-Bromo-1H-indazole (Target Product) Bromination->Target Main Pathway Impurity1 3,5-Dibromoindazole (Over-bromination) Bromination->Impurity1 Excess Br2 Impurity2 5-Bromoindazole (Regioisomer) Bromination->Impurity2 Poor Selectivity Impurity3 Inorganic Salts (NaBr, NaOH) Bromination->Impurity3 Neutralization

Caption: Synthetic pathways showing the origin of critical organic and inorganic impurities.[5]

References

  • Thermo Fisher Scientific. 3-Bromo-1H-indazole, 97% Specification Sheet. Retrieved from

  • National Institutes of Health (NIH). An International Study Evaluating Elemental Analysis Guidelines. J. Org. Chem. Retrieved from

  • BenchChem. HPLC Analysis and Impurity Profiling of 3-Bromo-indazole Derivatives. Retrieved from

  • Sigma-Aldrich. 3-Bromoindazole Product Properties and Safety Data. Retrieved from

  • University of British Columbia. Guidelines for CHNS Elemental Analysis and Sample Purity. Retrieved from

Sources

Safety Operating Guide

Proper Disposal Procedures for 3-Bromo-1-methyl-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

3-Bromo-1-methyl-1H-indazol-4-ol (CAS: 1246307-73-2) is a halogenated heteroaromatic compound containing a phenolic hydroxyl group. Improper disposal poses risks of environmental persistence and the formation of toxic byproducts (e.g., hydrogen bromide, nitrogen oxides) if incinerated without scrubbing.

The Core Directive: This compound must be classified and disposed of as Halogenated Organic Waste . Under no circumstances should it be disposed of via sanitary sewer systems ("down the drain") or mixed with non-halogenated solvents, as this significantly increases disposal costs and complicates downstream incineration processes.

Chemical Identification & Hazard Profile

Before initiating disposal, verify the material identity against the following parameters to ensure the correct waste stream is selected.

Table 1: Chemical Identification
ParameterSpecification
Chemical Name 3-Bromo-1-methyl-1H-indazol-4-ol
CAS Number 1246307-73-2
Molecular Formula C₈H₇BrN₂O
Molecular Weight 227.06 g/mol
Physical State Solid (Powder/Crystalline)
Acidity (pKa) Phenolic OH (approx.[1] pKa 9-10)
Hazard Classification (GHS)

Based on structural analogs (brominated indazoles/phenols)

  • Signal Word: WARNING

  • H302: Harmful if swallowed.[2][3]

  • H315/H319: Causes skin and serious eye irritation.[2][4][5][6]

  • H335: May cause respiratory irritation.[2][5][6][7]

  • H411: Toxic to aquatic life with long-lasting effects (Organohalogen).

Pre-Disposal Handling & PPE[3][4][8]

The Principle of Defense: Treat the compound as a permeating toxicant. The presence of the bromine atom increases lipophilicity, potentially enhancing skin absorption compared to non-halogenated analogs.

Table 2: Required Personal Protective Equipment (PPE)
ComponentSpecificationRationale
Hand Protection Double Nitrile Gloves (min 0.11 mm thickness)Standard nitrile provides adequate splash protection. Double gloving prevents micro-tears from exposing skin to brominated organics.
Eye Protection Chemical Safety Goggles (ANSI Z87.1)Prevent corneal damage from dust or splashes. Safety glasses are insufficient for handling powders that may become airborne.
Respiratory N95 or P100 Respirator (if outside fume hood)Required if handling open powder outside a containment device to prevent inhalation of irritant dust.
Body Lab Coat (Buttoned) + Chemical ApronPrevents contamination of street clothes; apron protects against bulk spills.

Disposal Workflow & Waste Segregation

Operational Logic: The disposal pathway is determined by the physical state of the waste (Solid vs. Liquid). Segregation is critical to prevent "waste incompatibility" reactions (e.g., mixing phenolic compounds with strong oxidizers can be exothermic).

Diagram 1: Waste Stream Decision Tree

This flowchart illustrates the logical routing of waste based on its state and composition.

DisposalWorkflow Start Waste Generation: 3-Bromo-1-methyl-1H-indazol-4-ol StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure compound, contaminated gloves, paper) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Dissolved in solvent) StateCheck->LiquidWaste Solution SolidPack Double-bag in clear LDPE bags Label: 'Hazardous Waste - Solid, Toxic' SolidWaste->SolidPack SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) LiquidWaste->SolventCheck Final Transfer to EHS/Waste Facility Manifest: RCRA Hazardous SolidPack->Final HaloStream Stream A: Halogenated Organic Waste (High Temp Incineration) SolventCheck->HaloStream Yes (or if >2% Halogen content) NonHaloStream Stream B: Non-Halogenated Organic Waste (Fuel Blending - AVOID IF POSSIBLE) SolventCheck->NonHaloStream No (Only if <2% Halogen) HaloStream->Final NonHaloStream->HaloStream Preferred Path (Costlier but Safer) NonHaloStream->Final

Caption: Decision matrix for segregating 3-bromo-1-methyl-1H-indazol-4-ol waste streams. Note the preference for the Halogenated stream to ensure proper combustion of the bromine atom.

Detailed Procedures
A. Solid Waste (Pure Substance & Debris)
  • Containment: Collect pure solid waste in a screw-top glass jar or high-density polyethylene (HDPE) container.

  • Debris: Contaminated gloves, weigh boats, and paper towels must be double-bagged in clear, heavy-duty polyethylene bags (minimum 4 mil thickness).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "3-Bromo-1-methyl-1H-indazol-4-ol, Solid Debris"

    • Hazard Check: Toxic, Irritant.[2][4]

B. Liquid Waste (Solutions)
  • Solvent Compatibility:

    • Preferred: Collect in the Halogenated Waste carboy (often blue or yellow tagged). Even if dissolved in methanol or DMSO, the presence of the bromine atom technically classifies the mixture as halogenated if the concentration exceeds ~1-2% (varies by local regulation).

    • Avoid: Do not mix with acidic aqueous waste streams.[3] The phenolic nature of the compound allows it to remain stable in organics, but strong acids could potentially cleave functional groups or generate heat.

  • Container: Use amber glass or HDPE carboys. Ensure the cap is vented if there is any risk of ongoing reaction (unlikely for this stable compound).

  • Labeling:

    • Constituents: List the solvent (e.g., "Dichloromethane 95%") AND the solute ("3-Bromo-1-methyl-1H-indazol-4-ol 5%").

    • Warning: "Contains Halogens."

Emergency Spill Response

In the event of a spill during transfer or disposal:

  • Isolate: Evacuate the immediate area (10-foot radius).

  • Protect: Don PPE (Goggles, Double Gloves, N95).

  • Contain:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste jar.

    • Liquids: Absorb with vermiculite or a commercial organic spill pad. Do not use sawdust (combustible).

  • Clean: Wipe the surface with a soap/water solution, followed by an alcohol wipe. Dispose of all cleanup materials as Solid Hazardous Waste .

Regulatory & Compliance Context

  • RCRA (USA): While not explicitly P-listed or U-listed, this compound is a characteristic hazardous waste due to toxicity. It must be incinerated at a facility permitted to handle halogenated organics (combustion temperature >1100°C) to prevent the formation of dioxins or incomplete combustion of the bromine moiety [1].

  • EPA Waste Code: If not specified by a specific mixture, use D001 (Ignitable, if in solvent) or generic hazardous waste codes provided by your waste vendor.

  • Destruction Method: The bromine atom requires scrubbing of the flue gas to remove Hydrogen Bromide (HBr) formed during incineration. This is why segregation from non-halogenated waste is vital—non-halogenated incinerators may lack these scrubbers [2].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Hazardous Waste Generators: Managing Your Waste. [Link]

Sources

Personal protective equipment for handling 3-bromo-1-methyl-1H-indazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 3-bromo-1-methyl-1H-indazol-4-ol Content Type: Operational Safety & Handling Guide[1][2]

CAS: 1781821-06-4 | Formula: C₈H₇BrN₂O | MW: 227.06 g/mol Physical State: Pale-yellow to off-white solid | Storage: 2–8°C, Inert Atmosphere, Light Sensitive[1][2]

Executive Summary & Risk Assessment

3-bromo-1-methyl-1H-indazol-4-ol is a specialized halogenated heterocyclic building block, frequently employed in the synthesis of kinase inhibitors (e.g., KRAS G12C inhibitors).[1][2] As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact intermediate may be sparse, its structural class (brominated indazoles/phenols) mandates a High-Potency Compound (HPC) handling approach until proven otherwise.[2]

Primary Hazards (Inferred & Class-Based):

  • Acute Toxicity (Oral): High probability of GHS Category 3 (Toxic if swallowed).[2][3] Similar indazole derivatives exhibit oral toxicity.[2]

  • Severe Irritation: The phenolic hydroxyl group combined with the brominated core poses a risk of severe eye damage (Category 1/2A) and respiratory tract irritation (STOT SE 3).[2]

  • Sensitization: Potential skin sensitizer upon prolonged contact.[2]

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not static; it must adapt to the scale of operation and the solvents employed.[2] The following matrix is designed to prevent exposure pathways common in medicinal chemistry workflows.

PPE Selection Logic
Protection ZoneStandard Protocol (<100 mg)Scale-Up Protocol (>100 mg or Solution Prep)Technical Rationale
Respiratory Fume Hood (Face velocity: 80–100 fpm)Fume Hood + N95/P100 Respirator Fine organic powders become airborne easily during static-induced weighing.[1][2] The hood is the primary barrier; the respirator is the fail-safe.[2]
Ocular Chemical Safety Goggles Chemical Goggles + Face Shield Standard safety glasses allow dust entry from the side.[2] Goggles seal the ocular cavity against corrosive dust.[2]
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Double Nitrile (Change outer glove every 30 mins)Breakthrough Time: Brominated organics in DCM/DMF can permeate nitrile in <15 mins.[2] Double gloving provides a visual breach indicator.[2]
Dermal (Body) Lab Coat (Cotton/Poly blend)Tyvek® Sleeves + Chemical Apron Wrist gaps are the most common exposure point during weighing.[2] Tyvek sleeves bridge the glove-coat gap.[1][2]
Glove Compatibility Data (Solvent Specific)

When solubilizing 3-bromo-1-methyl-1H-indazol-4-ol:

  • In Methanol/Ethanol: Nitrile gloves are sufficient (Good resistance).[2]

  • In DCM (Dichloromethane): WARNING. Nitrile degrades in <5 mins.[2] Use PVA (Polyvinyl alcohol) or Silver Shield® laminates if direct immersion is possible.[2]

  • In DMF/DMSO: Butyl rubber or heavy-gauge nitrile required for prolonged contact.[1][2]

Operational Protocols

Weighing & Transfer (The Critical Control Point)

Objective: Eliminate static-driven dust dispersion.[1][2]

  • Engineering Control: Operate strictly inside a certified chemical fume hood.

  • Static Neutralization: Use an anti-static gun or ionizing bar on the weighing boat and spatula before touching the powder.[2] Dry phenolic indazoles are highly static-prone.[1][2]

  • Transfer: Do not dump powder. Use a tared funnel to guide the solid directly to the bottom of the receiving flask.[2]

  • Decontamination: Immediately wipe the balance area with a wet wipe (surfactant/water).[2] Do not use dry paper towels, which generate more static and aerosolize the dust.[2]

Solubilization & Reaction Setup

Objective: Prevent runaway exotherms and solvent vapor exposure.

  • Solvent Choice: The 4-hydroxy group makes this compound acidic.[2] It dissolves readily in polar aprotic solvents (DMSO, DMF) or basic alcohols.[2]

  • Inert Atmosphere: This compound is sensitive to oxidation.[2] Purge the reaction vessel with Argon or Nitrogen for 5 minutes prior to addition.[2]

  • Addition Rate: If using a base (e.g., K₂CO₃, NaH) to deprotonate the phenol, add the base portion-wise at 0°C. The deprotonation is exothermic and can release hydrogen gas (if NaH is used).[2]

Emergency Response & Disposal

Spill Response Workflow

In the event of a powder spill outside the hood, immediate containment is vital to prevent HVAC contamination.[2]

SpillResponse Start Powder Spill Detected Assess Assess Volume & Location (Inside vs. Outside Hood) Start->Assess Inside Inside Fume Hood Assess->Inside Contained Outside Outside Fume Hood Assess->Outside Uncontained Action1 Close Sash Immediately Allow dust to settle (5 min) Inside->Action1 Action2 Evacuate Lab Area Alert Safety Officer Outside->Action2 Clean Wet Clean Method: Cover with solvent-dampened pads (Do NOT sweep dry) Action1->Clean Action2->Clean After PPE Donning Dispose Place pads in HazMat Bag Label: 'Toxic Organic Solid' Clean->Dispose

Figure 1: Decision logic for responding to solid spills of high-potency intermediates.

Waste Disposal[1][2][3]
  • Solid Waste: Dispose of contaminated gloves, weighing boats, and wipes in Incineration Containers (High BTU waste).[2] Do not landfill.[2]

  • Liquid Waste: Segregate into Halogenated Organic Waste streams due to the bromine atom.[2]

  • Container Rinse: Triple rinse empty containers with Acetone before disposal; treat rinsate as halogenated waste.[2]

References

  • 001Chemical . Product Analysis: 3-Bromo-1-methyl-1H-indazol-4-ol (CAS 1781821-06-4).[1][2][4] Retrieved from

  • BLD Pharm . Safety Data Sheet: 3-Bromo-1-methyl-1H-indazole (Analogous Structure Safety Data). Retrieved from

  • Fisher Scientific . Safety Data Sheet: 6-Bromo-1H-indazole (Class Hazard Identification). Retrieved from

  • PubChem . Compound Summary: Indazole Derivatives Toxicity Profile. Retrieved from

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.